Hsd17B13-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-18(2,3)7-8-20-17(24)15-13(6-9-25-15)21-16(23)11-4-5-14(22)12(19)10-11/h4-6,9-10,22H,7-8H2,1-3H3,(H,20,24)(H,21,23) |
InChI Key |
UBEHBBQIKGJUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13 Inhibition: A Deep Dive into its Mechanism of Action
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, sparking significant interest in the pharmacological inhibition of this enzyme.[1][3] This technical guide elucidates the mechanism of action of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe, BI-3231, which serves as a representative example for understanding the therapeutic potential of targeting HSD17B13. While the specific compound "Hsd17B13-IN-12" did not yield specific public data, the mechanism described herein is based on the action of potent and selective inhibitors of HSD17B13.
Core Mechanism of Action of HSD17B13 Inhibition
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[2] While its precise physiological substrate and function are still under investigation, it is understood to play a role in hepatic lipid homeostasis.[2][4] The primary mechanism of action of HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity.
Inhibitors like BI-3231 are potent and selective, demonstrating strong binding to HSD17B13 with a notable dependency on the presence of the cofactor NAD+.[1] By inhibiting HSD17B13, these compounds are hypothesized to modulate lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity and its downstream consequences.
The therapeutic effects of HSD17B13 inhibition are believed to stem from:
-
Reduction of Triglyceride Accumulation: Inhibition of HSD17B13 has been shown to decrease the accumulation of triglycerides within lipid droplets in hepatocytes.[5][6]
-
Restoration of Lipid Homeostasis: By modulating lipid metabolism, these inhibitors help to restore a healthier lipid profile within liver cells.[5][6]
-
Increased Mitochondrial Activity: Studies have indicated that HSD17B13 inhibition can lead to an increase in mitochondrial respiratory function, without affecting β-oxidation.[5]
-
Protection Against Lipotoxicity: A key consequence of HSD17B13 inhibition is the protection of hepatocytes from the damaging effects of excess fatty acids, such as palmitic acid.[5][6]
Quantitative Data: Potency of HSD17B13 Inhibitors
The potency of HSD17B13 inhibitors is a critical parameter in their development as therapeutic agents. The following table summarizes the in vitro potency of the representative inhibitor, BI-3231.
| Compound | Target | IC50 (nM) |
| BI-3231 | Human HSD17B13 | 1 |
| BI-3231 | Mouse HSD17B13 | 13 |
Data sourced from MedchemExpress.[7]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of HSD17B13 and its inhibition.
Caption: Representative experimental workflow for evaluating HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on HSD17B13 inhibitors.
In Vitro Hepatocyte Lipotoxicity Model
-
Cell Culture: Primary mouse hepatocytes or human hepatocyte cell lines (e.g., HepG2) are cultured in appropriate media and conditions.
-
Induction of Lipotoxicity: To mimic the cellular stress observed in NASH, cells are treated with a high concentration of palmitic acid (a saturated fatty acid) for a specified period (e.g., 24 hours).
-
Inhibitor Treatment: Concurrently with or prior to palmitic acid treatment, cells are exposed to varying concentrations of the HSD17B13 inhibitor (e.g., BI-3231) or a vehicle control.
-
Assessment of Triglyceride Accumulation: Cellular lipids are stained with a fluorescent dye such as Oil Red O or Bodipy. The intensity of the staining is quantified using microscopy and image analysis software to measure lipid droplet size and number.
-
Mitochondrial Function Assays: Mitochondrial respiration can be measured using techniques like the Seahorse XF Analyzer to determine the oxygen consumption rate (OCR).
-
Cell Viability and Proliferation: Assays such as MTT or trypan blue exclusion are used to assess cell viability. Cell proliferation can be measured using methods like BrdU incorporation.
In Vivo Models of Nonalcoholic Fatty Liver Disease (NAFLD)
-
Animal Models: Mice, often of the C57BL/6J strain, are fed a high-fat diet (HFD) for an extended period (e.g., 20 weeks) to induce obesity and hepatic steatosis.[8]
-
Inhibitor Administration: The HSD17B13 inhibitor is administered to the animals, typically via oral gavage or another appropriate route, at a specified dose and frequency. A control group receives a vehicle.
-
Histological Analysis: At the end of the study period, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Sirius Red staining is used to evaluate fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) is performed to analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis.
-
Lipidomics: Mass spectrometry-based lipidomics is employed to comprehensively analyze the lipid composition of the liver tissue, providing insights into changes in various lipid species.
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. The mechanism of action of HSD17B13 inhibitors, exemplified by compounds like BI-3231, centers on the direct blockade of the enzyme's activity, leading to reduced hepatic lipid accumulation, restored lipid homeostasis, and protection against lipotoxicity. The provided data, diagrams, and experimental protocols offer a comprehensive technical overview for researchers and drug developers working in this exciting field. Further research will continue to unravel the intricate details of HSD17B13's function and solidify the therapeutic potential of its inhibition.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-12: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Hsd17B13-IN-12, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document details the scientific rationale for targeting HSD17B13, the discovery of this compound, its available biological data, and insights into its synthesis, alongside relevant experimental protocols and pathway diagrams.
Introduction: The Role of HSD17B13 in Liver Disease
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including NAFLD, NASH, alcoholic liver disease, and hepatocellular carcinoma.[1][4][5] These findings have positioned HSD17B13 as a promising therapeutic target, with the hypothesis that inhibiting its enzymatic activity could be beneficial in treating and preventing the progression of liver disease.[6][7] The enzyme is known to be involved in the metabolism of steroids, proinflammatory lipid mediators, and retinol.[4][8]
Discovery of this compound
This compound (also referred to as Compound 3) was identified as a potent inhibitor of HSD17B13.[9] Its discovery was part of a broader effort to identify small molecule inhibitors of HSD17B13 for the potential treatment of liver diseases, metabolic disorders, and cardiovascular diseases.[9] The primary screening and characterization of this inhibitor were detailed in the patent application WO2022020714.[9]
Quantitative Biological Data
The available quantitative data for this compound is summarized in the table below. For comparison, data for another potent and selective HSD17B13 inhibitor, BI-3231, is also included, as more extensive information is publicly available for this compound.[10][11]
| Compound | Target | Assay Type | Substrate(s) | IC50 | Ki | Reference(s) |
| This compound | HSD17B13 | Enzymatic Assay | Leukotriene B3, Estradiol | ≤ 0.1 μM | Not Reported | [9] |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | Estradiol | 0.002 µM | 0.0007 µM | [10][11] |
| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | Estradiol | 0.003 µM | 0.0011 µM | [11] |
| BI-3231 | Human HSD17B13 | Cellular Assay | Not Specified | 0.029 µM | Not Applicable | [11] |
Synthesis of HSD17B13 Inhibitors
While the specific, detailed synthesis protocol for this compound is contained within patent literature and not publicly available in peer-reviewed journals, the synthesis of a similar class of potent HSD17B13 inhibitors, such as BI-3231, has been published and is presented here as a representative example.
The synthesis of BI-3231 involves a multi-step process starting from commercially available reagents. A key step includes a Suzuki coupling reaction to form the core structure of the molecule.[10][11]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of HSD17B13 inhibitors. Below are generalized protocols based on published methodologies for enzymatic and cell-based assays.
Recombinant HSD17B13 Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Cofactor: NAD+[13]
-
Assay Buffer: e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[12]
-
Detection Reagent: NAD(P)H-Glo™ Detection System (Promega)[13]
-
Test compounds (e.g., this compound)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound to the assay plate.
-
Prepare a substrate mix containing the chosen substrate (e.g., estradiol) and NAD+ in the assay buffer.
-
Add the substrate mix to the assay plate.
-
Initiate the reaction by adding the recombinant HSD17B13 enzyme to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[13]
-
Stop the enzymatic reaction and measure the amount of NADH produced using the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Cell-Based HSD17B13 Assay
This assay evaluates the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and target engagement.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2, Huh7) overexpressing HSD17B13[3][6]
-
Cell culture medium and supplements
-
Test compounds
-
Assay for a downstream biomarker or substrate turnover
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Introduce a known substrate of HSD17B13 to the cells.
-
After an incubation period, collect the cell lysate or supernatant.
-
Analyze the levels of the substrate and its metabolized product using methods such as LC-MS/MS.
-
Determine the compound's potency (e.g., IC50) by measuring the reduction in substrate metabolism.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is involved in several metabolic pathways within hepatocytes. Its inhibition is expected to modulate these pathways, leading to a therapeutic effect.
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases. While detailed information on its synthesis remains proprietary, the available biological data and the methodologies for its characterization provide a strong foundation for further research and development in this area. The continued exploration of HSD17B13 inhibitors holds significant promise for addressing the unmet medical need in NAFLD and NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enanta.com [enanta.com]
- 13. scispace.com [scispace.com]
The Role of Hydroxysteroid 17-Beta Dehydrogenase 13 (Hsd17B13) in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health crisis, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC). The pathogenesis of NAFLD is complex, involving a mix of genetic and environmental factors. Recently, hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a previously uncharacterized liver-specific enzyme, has emerged as a critical modulator of NAFLD progression. Human genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are protective against the more severe, inflammatory, and fibrotic stages of the disease. This discovery has positioned Hsd17B13 as a high-priority therapeutic target for the treatment of NASH and other chronic liver diseases. This technical guide provides a comprehensive overview of Hsd17B13's function in NAFLD, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating molecular pathways and workflows.
Hsd17B13: Gene, Protein, and Localization
Hsd17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.
-
Gene: The human HSD17B13 gene is located on chromosome 4q22.1 and contains 8 exons. Alternative splicing can result in multiple protein isoforms.
-
Protein Expression: Hsd17B13 is predominantly and specifically expressed in the liver, with single-cell RNA sequencing confirming its localization almost exclusively within hepatocytes.
-
Subcellular Localization: Within hepatocytes, Hsd17B13 is uniquely associated with the surface of lipid droplets (LDs), organelles central to the storage and metabolism of neutral lipids. This localization is critical to its function in hepatic lipid homeostasis.
Molecular Function and Mechanism of Action in NAFLD
The hepatic expression of Hsd17B13 is significantly increased in both human patients and animal models of NAFLD. Its function is multifaceted, directly influencing lipid metabolism and signaling within the hepatocyte.
Enzymatic Activity
While initially of unknown function, Hsd17B13 has been shown to possess enzymatic activity against several substrates. It belongs to a family of enzymes that catalyze the conversion of 17-ketones to 17-hydroxysteroids.
-
Retinol Dehydrogenase Activity: A key identified function is its activity as a retinol dehydrogenase (RDH), catalyzing the NAD+-dependent conversion of retinol (Vitamin A) to retinaldehyde. Hepatic retinoid levels are inversely correlated with NAFLD, and this enzymatic function is a critical area of investigation.
-
Other Substrates: In vitro assays have shown that Hsd17B13 can also catalyze the oxidation of other lipid substrates, including 17beta-estradiol and the pro-inflammatory mediator leukotriene B4. The precise in vivo substrate and its relevance to disease progression remain under active investigation.
Role in Lipid Droplet Metabolism and Lipogenesis
Hsd17B13 is a key regulator of lipid droplet dynamics.
-
Lipid Accumulation: Overexpression of Hsd17B13 in hepatocytes, both in vitro and in vivo, leads to an increase in the number and size of lipid droplets and promotes the accumulation of neutral lipids.
-
Interaction with ATGL: Hsd17B13 physically interacts with Adipose Triglyceride Lipase (ATGL), a key enzyme in lipolysis, on the surface of lipid droplets. This interaction appears to modulate lipolytic activity.
-
Regulation by LXRα/SREBP-1c: The expression of Hsd17B13 is induced by the Liver X receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. Hsd17B13, in turn, may promote SREBP-1c maturation, establishing a positive feedback loop that enhances de novo lipogenesis and contributes to steatosis.
Impact of Hsd17B13 Genetic Variants on NAFLD
The most compelling evidence for the role of Hsd17B13 in NAFLD comes from human genetics. Several loss-of-function variants have been robustly associated with protection from the progression of liver disease.
Key Protective Variants
-
rs72613567 (T>TA): This is the most studied variant. The insertion of "TA" creates a splice donor site mutation, leading to a truncated, enzymatically inactive protein.
-
rs6834314 (A>G): This intergenic variant is in strong linkage disequilibrium with rs72613567 and is also associated with reduced disease severity.
-
rs9992651 (G>A) and rs13118664: These non-coding variants are also linked to a reduced risk of NAFLD development.
Carriers of these loss-of-function alleles exhibit a significantly lower risk of developing the inflammatory and fibrotic stages of NAFLD (NASH), as well as cirrhosis and HCC. Intriguingly, these variants often do not protect against simple steatosis, but rather against the progression to more advanced disease. This suggests Hsd17B13's primary pathogenic role may be in mediating the inflammatory response and fibrogenesis that characterize NASH.
Quantitative Data on Protective Effects of rs72613567
The protective effects of the rs72613567 variant have been quantified across multiple large cohorts.
| Clinical Endpoint | Heterozygote Risk Reduction (Odds Ratio) | Homozygote Risk Reduction (Odds Ratio) | Citation(s) |
| Alcoholic Liver Disease | N/A | 53% (OR not specified) | |
| NAFLD | 17% (95% CI 8–25) | 30% (95% CI 13–43) | |
| NASH | Lower odds (P<0.05) | Lower odds (P<0.05) | |
| Alcoholic Cirrhosis | 26% (95% CI 7–40) | 49% (95% CI 15–69) | |
| Hepatocellular Carcinoma | 35% (OR = 0.65) | 72% (OR = 0.28) |
Genetic Interactions
The protective effect of HSD17B13 variants can mitigate the risk conferred by other pro-fibrotic genes. Notably, the rs72613567 variant has been shown to attenuate the risk of liver injury and advanced fibrosis associated with the potent PNPLA3 I148M risk allele.
Evidence from Experimental Models
While human genetic data are strong, findings from murine models have been complex and at times conflicting, highlighting potential differences between human and mouse biology.
| Model Type | Intervention | Key Findings | Potential Interpretation | Citation(s) |
| In Vitro (Hepatocytes) | Adenovirus-mediated overexpression | Increased number and size of lipid droplets. | Hsd17B13 directly promotes hepatic lipid accumulation. | |
| In Vivo (Mouse) | Adenovirus-mediated overexpression | Rapid accumulation of neutral lipids in the liver. | Confirms the role of Hsd17B13 in promoting steatosis. | |
| In Vivo (HFD Mouse) | shRNA-mediated knockdown (in adult obese mice) | Markedly improved hepatic steatosis; decreased serum ALT and fibrosis markers (e.g., Timp2). | Inhibiting Hsd17B13 in a diseased state is therapeutic. | |
| In Vivo (Mouse) | Constitutive (whole-body) knockout | No protection from diet-induced steatosis, inflammation, or fibrosis. Some studies show numerically worse outcomes. | Suggests developmental compensation, a dominant-negative effect of human variants, or fundamental species differences in function. |
The discrepancy between knockdown and knockout models is a critical area of research. It may suggest that the truncated proteins produced by human variants have a dominant-negative effect not recapitulated by a complete knockout, or that therapeutic intervention in adulthood (knockdown) is more effective than lifelong absence of the protein.
Hsd17B13 as a Therapeutic Target for NAFLD/NASH
The strong human genetic validation makes Hsd17B13 an attractive therapeutic target. The hypothesis is that inhibiting its enzymatic activity or reducing its expression will mimic the protective effects of the loss-of-function variants, thereby preventing the progression from steatosis to NASH and fibrosis.
Several therapeutic modalities are in development:
-
Small Molecule Inhibitors: Orally available drugs designed to inhibit the enzymatic activity of Hsd17B13 (e.g., INI-822, BI-3231).
-
RNA Interference (RNAi): siRNAs (e.g., ARO-HSD) designed to specifically silence HSD17B13 mRNA expression in the liver.
Early clinical trials for these approaches are underway, with initial data suggesting that reducing Hsd17B13 expression can lower liver transaminase levels in patients with NAFLD.
Key Experimental Protocols
Protocol: Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the enzymatic conversion of retinol to retinaldehyde in cells overexpressing Hsd17B13.
Materials:
-
HEK293 or Huh7 cells
-
Expression plasmids (empty vector, wild-type Hsd17B13, mutant Hsd17B13)
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol (stock in ethanol)
-
Cell culture medium and supplements
-
HPLC system with a UV detector
Methodology:
-
Cell Seeding: Seed HEK293 cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfection: Transfect cells in triplicate with empty vector, Hsd17B13, or mutant Hsd17B13 plasmids according to the manufacturer's protocol.
-
Substrate Addition: 24 hours post-transfection, replace the medium with fresh medium containing 2-5 µM all-trans-retinol. Ensure the final ethanol concentration is ≤0.5%.
-
Incubation: Incubate the cells for 6-8 hours at 37°C. Protect plates from light.
-
Metabolite Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells and extract retinoids using a two-phase extraction method (e.g., hexane/isopropanol).
-
Evaporate the organic phase to dryness under nitrogen gas.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Separate retinoids using an isocratic or gradient mobile phase (e.g., acetonitrile/water).
-
Detect and quantify all-trans-retinol and all-trans-retinaldehyde by UV absorbance at ~325 nm and ~380 nm, respectively.
-
-
Data Analysis: Calculate the amount of retinaldehyde produced and normalize it to total protein concentration in the cell lysate. Compare the activity of wild-type Hsd17B13 to the empty vector and mutant constructs.
Hsd17B13-IN-12: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding affinity of Hsd17B13-IN-12, a known inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a key player in hepatic lipid metabolism. Its association with non-alcoholic fatty liver disease (NAFLD) has made it an attractive therapeutic target. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key experimental workflows.
Quantitative Data Summary
The binding affinity of this compound has been characterized by its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the HSD17B13 enzyme by 50%.
| Inhibitor | Target | Substrate(s) | Assay Type | IC50 (μM) | Source |
| This compound | HSD17B13 | Leukotriene B3, Estradiol | Biochemical Assay | ≤ 0.1 | [1] |
Experimental Protocols
While specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines representative methodologies for determining binding affinity and target engagement based on established assays for HSD17B13 and other similar enzyme targets.
Biochemical Assay for IC50 Determination (NADH-Glo™ Assay)
This protocol is a representative method for determining the in vitro potency of an inhibitor against HSD17B13 by measuring the production of NADH, a product of the enzyme's catalytic activity. The NAD/NADH-Glo™ Assay is a common method for this purpose.
1. Reagents and Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound (or other test inhibitor)
-
Substrate: Leukotriene B3 or Estradiol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD/NADH-Glo™ Detection Reagent (Promega)
-
96- or 384-well white, opaque microplates
-
Plate reader capable of measuring luminescence
2. Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the HSD17B13 enzyme, the substrate (Leukotriene B3 or Estradiol), and the NAD+ cofactor to the assay buffer.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Add the NAD/NADH-Glo™ Detection Reagent to each well. This reagent contains reductase, a proluciferin reductase substrate, and luciferase. The reductase converts the proluciferin substrate to luciferin in the presence of NADH. The luciferase then uses luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
1. Reagents and Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
Cell lysis buffer
-
Antibodies specific for HSD17B13
-
Western blotting or ELISA reagents
-
PCR thermocycler
-
Centrifuge
2. Assay Procedure:
-
Culture hepatocyte cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control and incubate to allow for compound entry and target binding.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermocycler to induce thermal denaturation of proteins.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.
-
Analyze the amount of soluble HSD17B13 in the supernatant using a detection method such as Western blotting or ELISA.
-
A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound, signifying stabilization of the HSD17B13 protein.
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for HSD17B13 Biochemical IC50 Assay.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hsd17B13-IN-12: IC50, Potency, and Experimental Protocols
This technical guide provides a comprehensive overview of the inhibitor this compound, focusing on its inhibitory potency (IC50), the experimental protocols for its characterization, and the relevant biological signaling pathways.
Quantitative Data Summary
This compound is a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The following table summarizes its inhibitory activity against different substrates.
| Inhibitor | Target | Substrate | IC50 Value (μM) |
| This compound | HSD17B13 | Leukotriene B3 | ≤ 0.1[1] |
| This compound | HSD17B13 | Estradiol | ≤ 0.1[1] |
Experimental Protocols
The determination of the IC50 value for this compound involves a biochemical enzyme activity assay. Below are detailed methodologies based on established protocols for assessing HSD17B13 inhibition.
Recombinant HSD17B13 Protein Expression and Purification
To obtain active HSD17B13 enzyme for the assay, a baculoviral expression system using Sf9 insect cells is commonly employed. The expressed protein, typically with a His-tag, is then purified using metal affinity and size exclusion chromatography to ensure high purity.
HSD17B13 Enzyme Inhibition Assay
The potency of this compound is determined by its ability to inhibit the enzymatic activity of purified HSD17B13. This is typically measured by quantifying the reduction in the conversion of a substrate to its product in the presence of the inhibitor.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Inhibitor: this compound serially diluted in DMSO
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well assay plates
Procedure:
-
Compound Plating: 80 nL of a 50x final assay concentration of this compound, serially diluted in 100% DMSO, is added to the wells of a 384-well plate.
-
Substrate and Cofactor Addition: A substrate mix containing β-estradiol (final concentration 12 µM) and NAD+ (final concentration 500 µM) in assay buffer is added to each well.
-
Enzyme Reaction Initiation: The enzymatic reaction is initiated by the addition of purified HSD17B13 protein (final concentration 30 nM) to each well.
-
Incubation: The plate is incubated at room temperature for 2 hours in the dark to allow the enzymatic reaction to proceed.
-
Signal Detection: The NAD(P)H-Glo™ Detection Reagent is added to each well. This reagent contains a reductase, a proluciferin reductase substrate, and luciferase. The reductase reduces the proluciferin substrate to luciferin in the presence of NADH (the product of the HSD17B13 reaction). The luciferase then uses the luciferin to generate a luminescent signal that is proportional to the amount of NADH produced.
-
Luminescence Reading: After a 1-hour incubation at room temperature in the dark, the luminescence is read using a plate reader.
-
Data Analysis: The IC50 value is calculated from a concentration-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
An alternative to the luminescence-based assay is the use of RapidFire Mass Spectrometry (RF-MS) to directly measure the conversion of the substrate to its product.
Signaling Pathways and Experimental Workflows
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver. Its expression is regulated by transcription factors involved in lipid metabolism, and it influences downstream inflammatory and metabolic pathways.
HSD17B13 Upstream Regulation and Downstream Effects
The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis. Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[2]
Caption: Upstream regulation and downstream effects of HSD17B13.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of an HSD17B13 inhibitor.
Caption: Experimental workflow for HSD17B13 IC50 determination.
References
In-Depth Technical Guide: Biological Activity of Hsd17B13-IN-12 in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Hsd17B13-IN-12, a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), in hepatocytes. This document details the quantitative biochemical and cellular activity of this compound and related inhibitors, outlines detailed experimental protocols for its evaluation, and visualizes the key signaling pathways involved.
Introduction to HSD17B13 as a Therapeutic Target
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. The enzyme is known to possess retinol dehydrogenase activity and is implicated in hepatic lipid metabolism.[3][4] Inhibition of HSD17B13 is therefore being explored as a therapeutic strategy to mimic the protective effects of its naturally occurring inactive variants.
Quantitative Biological Activity of Hsd17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and other relevant Hsd17B13 inhibitors. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: In Vitro Enzymatic Inhibition of Hsd17B13
| Compound | Target | Substrate | IC50 | Ki | Assay Type |
| This compound | HSD17B13 | Leukotriene B3 | ≤ 0.1 µM | N/A | Biochemical |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 µM | N/A | Biochemical |
| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | 0.7 ± 0.2 nM | Biochemical |
| BI-3231 | Mouse HSD17B13 | Estradiol | 13 nM | N/A | Biochemical |
N/A: Not Available
Table 2: Cellular Activity of Hsd17B13 Inhibitors in Hepatocytes
| Compound | Cell Line | Assay | Endpoint | Result |
| BI-3231 | HepG2, Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Triglyceride Accumulation | Significantly decreased |
| BI-3231 | HepG2, Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Mitochondrial Respiration | Increased |
Note: Specific cellular data for this compound is not publicly available. The data for BI-3231, a potent and selective HSD17B13 inhibitor, is provided as a representative example of the expected cellular activity of this class of compounds.[5]
Signaling Pathways of HSD17B13 in Hepatocytes
HSD17B13 is integrated into key metabolic and inflammatory pathways within hepatocytes. Its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[1] The enzymatic activity of HSD17B13, particularly its retinol dehydrogenase function, influences retinoid metabolism, which is often dysregulated in liver disease.[3] Furthermore, HSD17B13 may modulate inflammatory responses through the platelet-activating factor (PAF) and STAT3 signaling axis.[6]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Protein: A Structural and Functional Guide for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of progressive liver disease.[1][2] This guide provides a comprehensive overview of the structural biology of the HSD17B13 protein and the detailed characteristics of its active site. It is intended to serve as a critical resource for researchers engaged in the development of novel therapeutics targeting this enzyme. This document synthesizes crystallographic data, mutagenesis studies, and enzymatic assays to deliver a detailed understanding of HSD17B13's function and architecture.
Introduction
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3][4] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is involved in hepatic lipid metabolism.[1][5] The protein's role in the pathophysiology of liver disease has made it a focal point for drug discovery efforts. A thorough understanding of its three-dimensional structure and the specific residues governing its catalytic activity is paramount for the rational design of potent and selective inhibitors.
HSD17B13 Protein Structure
The three-dimensional structure of HSD17B13 has been elucidated through X-ray crystallography, revealing a dimeric architecture.[6][7] Each monomer consists of a catalytic core domain and a unique membrane-anchoring domain, which facilitates its association with lipid droplets.[7]
Overall Fold and Domain Organization
The catalytic core of HSD17B13 adopts the classical Rossmann-fold characteristic of SDRs, featuring a central β-sheet flanked by α-helices.[8][9] This core domain houses the cofactor and substrate binding sites. The N-terminal region contains a hydrophobic domain (amino acids 4-16) and a PAT-like domain (amino acids 22-28), both of which are critical for its localization to lipid droplets.[10] A distinguishing feature of HSD17B13 is its N-terminal hydrophobic helices and an amphipathic helix-turn-helix motif, which are proposed to mediate its interaction with the lipid droplet surface.[6]
Dimerization Interface
HSD17B13 exists as a homodimer, and this dimerization is essential for its enzymatic function.[10][11] The dimer interface is extensive, burying a significant surface area of each monomer.[6] Mutagenesis studies have identified residues Arg97 and Tyr101 as being crucial for the homodimer interaction and, consequently, for the enzyme's catalytic activity.[10]
The HSD17B13 Active Site
The active site of HSD17B13 is located within the catalytic core and is responsible for binding the NAD+ cofactor and the substrate.
Cofactor Binding
The binding of the NAD+ cofactor is a prerequisite for HSD17B13's catalytic activity and is crucial for its crystallization.[6] The nicotinamide portion of NAD+ interacts with a putative catalytic triad composed of Ser172, Tyr185, and Lys189.[6] The adenine moiety of NAD+ forms hydrogen bonds with the side chains of Asp67 and Asp93, as well as the main chain of Cys94.[6]
Catalytic Residues
Site-directed mutagenesis studies have been instrumental in identifying the key catalytic residues of HSD17B13. A catalytic tetrad, consisting of Asn144, Ser172, Tyr185, and Lys189 , has been shown to be essential for the enzyme's retinol dehydrogenase activity.[8][10] Mutation of any of these residues results in a significant loss of function.[8] Tyr185 is predicted to act as the proton acceptor in the catalytic reaction.[5]
Substrate Binding Pocket
The substrate-binding pocket accommodates a range of lipid substrates, including steroids like β-estradiol, and retinoids.[5][6] Based on homology modeling with HSD17B11 and subsequent mutagenesis experiments, key residues involved in substrate binding have been identified as Leu199, Glu202, and Lys208 .[8][10] The structural analysis of HSD17B13 in complex with small molecule inhibitors has provided further insights into the architecture of the substrate-binding pocket, revealing different paths leading to the active site that can be exploited for inhibitor design.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and function of HSD17B13.
| Structural Parameters | Value | Reference |
| PDB ID (dog apo HSD17B13) | Not explicitly stated, but structure is available | [6] |
| PDB ID (human HSD17B13 + NAD+) | Not explicitly stated, but structure is available | [12] |
| RMSD (HSD17B13 vs HSD17B4) | 1.2 Å (for 258 Cα atoms) | [6] |
| RMSD (HSD17B13 vs HSD17B1) | 1.7 Å (for 291 Cα atoms) | [6] |
| RMSD (HSD17B13 vs HSD11B1) | 2.00 Å (for 350 Cα atoms) | [6] |
| Dimer Interface Buried Surface Area | 2,122 Ų (per monomer) | [6] |
| Enzyme Kinetics | Value | Substrate | Reference |
| KM | 6.08 µM | 17β-estradiol | [5] |
| Vmax | 0.94 nmol/min/mg | 17β-estradiol | [5] |
Experimental Protocols
Protein Expression and Purification
Recombinant human HSD17B13 can be expressed in Sf9 insect cells using a baculoviral expression system.[12] The protein is then purified using a combination of metal affinity chromatography and size exclusion chromatography.[12] For crystallization, extensive protein engineering was performed to remove the N-terminal hydrophobic residues to improve protein purification and crystallization.[6]
X-ray Crystallography
Crystallization of HSD17B13 is achieved in the presence of its cofactor, NAD+.[6] Crystals of the protein in complex with NAD+ and small molecule inhibitors can be grown and subjected to X-ray diffraction to solve the three-dimensional structure.[6][7][12]
Site-Directed Mutagenesis
To identify key functional residues, site-directed mutagenesis is employed to generate mutant HSD17B13 plasmids.[8] The Q5® Site-Directed Mutagenesis Kit (NEB, E0554S) is a commonly used tool for this purpose.[8][9] Mutant plasmids are then confirmed by Sanger sequencing.[8][9]
Enzymatic Activity Assays
The enzymatic activity of HSD17B13 can be measured using various assays.
-
Retinol Dehydrogenase (RDH) Activity Assay: This assay is performed by transiently transfecting HEK293 cells with HSD17B13 or mutant plasmids. The conversion of all-trans-retinol to all-trans-retinal is then measured.[8]
-
NADH Production Assay: The production of NADH, a product of the dehydrogenase reaction, can be monitored to determine enzyme activity. The NADH-Glo Detection kit (Promega, G9061) is a commercially available tool for this purpose.[11] Substrates such as β-estradiol can be used in this assay.[11][13]
-
RapidFire Mass Spectrometry (RF-MS): This technique can be used to measure the conversion of various substrates to their products by HSD17B13, allowing for the identification of novel substrates.[12]
Signaling Pathway and Experimental Workflow Diagrams
HSD17B13-Mediated Inflammatory Signaling Pathway
Recent research has implicated HSD17B13 in a signaling pathway that promotes liver inflammation. HSD17B13, through its enzymatic activity, increases the biosynthesis of platelet-activating factor (PAF). PAF then acts in an autocrine manner to activate the PAF receptor (PAFR), leading to the phosphorylation and activation of STAT3. Activated STAT3, in turn, promotes the expression of fibrinogen (FGG), which enhances leukocyte adhesion and contributes to liver inflammation.[11]
Caption: HSD17B13 promotes liver inflammation via the PAF/STAT3 signaling pathway.
Experimental Workflow for HSD17B13 Functional Characterization
The following diagram illustrates a typical experimental workflow for characterizing the function of HSD17B13 and its mutants.
Caption: Workflow for characterizing HSD17B13 function using mutagenesis.
Conclusion
The structural and functional characterization of HSD17B13 has provided a solid foundation for the development of targeted therapies for chronic liver diseases. The detailed understanding of its dimeric structure, the architecture of its active site, and the identification of key catalytic and substrate-binding residues are invaluable for the design of small molecule inhibitors. Future research will likely focus on leveraging this structural information to develop potent and selective HSD17B13 inhibitors and further unraveling the complex roles of this enzyme in liver pathophysiology.
References
- 1. Gene - HSD17B13 [maayanlab.cloud]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. enanta.com [enanta.com]
- 13. origene.com [origene.com]
The Role of Hsd17B13 in Lipid Droplet Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-enriched and lipid droplet-associated protein, has emerged as a critical player in hepatic lipid metabolism and a promising therapeutic target for chronic liver diseases. This technical guide provides an in-depth overview of the core functions of Hsd17B13, focusing on its enzymatic activity, subcellular localization, and its intricate role in the metabolic processes occurring at the lipid droplet interface. We consolidate quantitative data from key studies, detail relevant experimental protocols, and present signaling pathways and experimental workflows through explanatory diagrams to facilitate a comprehensive understanding of Hsd17B13's biology and its implications for drug development.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a member of the short-chain dehydrogenases/reductases (SDR) family, predominantly expressed in hepatocytes.[1][2] Its localization to the surface of lipid droplets places it at the nexus of lipid storage and mobilization.[1][3][4] Genetic association studies have robustly linked loss-of-function variants of Hsd17B13 to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver ailments.[1][3][5] This protective effect has spurred significant interest in Hsd17B13 as a potential therapeutic target.[6][7][8] This guide synthesizes the current knowledge on Hsd17B13, with a focus on its molecular functions in lipid droplet metabolism.
Hsd17B13 Localization and Expression
Hsd17B13 is primarily a liver-specific protein, with its expression concentrated in hepatocytes.[1][4] Within these cells, it is exclusively found on the surface of lipid droplets.[1] The targeting of Hsd17B13 to lipid droplets is a critical aspect of its function and is mediated by specific domains within the protein, including an N-terminal hydrophobic domain and a PAT-like domain.[6][9]
Hepatic expression of Hsd17B13 is significantly upregulated in patients with NAFLD.[1][10][11] This increased expression is thought to contribute to the pathogenesis of the disease by promoting the accumulation of lipid droplets.[12][13]
Enzymatic Activity and Substrates
Hsd17B13 exhibits enzymatic activity as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[5][11][14] This activity is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[11][15] While retinol is a confirmed substrate, it is plausible that Hsd17B13 may act on other lipid substrates within the unique microenvironment of the lipid droplet.[6][16] Loss-of-function mutations, such as the well-studied rs72613567 variant, result in a truncated, enzymatically inactive protein.[5][7] This loss of enzymatic activity is believed to be central to the protective effects observed in individuals carrying these variants.[10][11]
Role in Lipid Droplet Metabolism and Signaling
Hsd17B13 plays a multifaceted role in lipid droplet dynamics and signaling. Overexpression of Hsd17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[5] Conversely, its deficiency in mouse models has been shown to alter hepatic lipid profiles, particularly affecting phospholipid metabolism in aged mice.[17][18][19]
Several signaling pathways are influenced by Hsd17B13's activity:
-
LXRα/SREBP-1c Pathway: The expression of Hsd17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[1][5] In turn, Hsd17B13 can promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipogenesis.[5]
-
Interaction with ATGL: Hsd17B13 has been shown to interact with adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides. Phosphorylation of Hsd17B13 at serine 33 facilitates this interaction, promoting lipolysis.[20]
-
PAF/STAT3 Inflammatory Pathway: Recent evidence suggests that Hsd17B13 can form a liquid-liquid phase separation around lipid droplets, which promotes the biosynthesis of platelet-activating factor (PAF).[21][22] This, in turn, activates the PAF receptor/STAT3 pathway, leading to increased fibrinogen expression and leukocyte adhesion, thereby contributing to liver inflammation.[22][23]
-
Interaction with Rab2A: Hsd17B13 interacts with the Golgi-localized protein Rab2A, mediating the interaction between the Golgi apparatus and lipid droplets. This interaction is important for the lipidation and secretion of very-low-density lipoproteins (VLDL).[24]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on Hsd17B13.
Table 1: Impact of Hsd17B13 Genetic Variants on Liver Disease Risk
| Genetic Variant | Population | Effect on Disease Risk | Reference |
| rs72613567 (TA allele) | European descent | Reduced risk of NAFLD (17% in heterozygotes, 30% in homozygotes) | [5] |
| rs72613567 (TA allele) | European descent | Reduced risk of NASH cirrhosis (26% in heterozygotes, 49% in homozygotes) | [5] |
| rs72613567 (TA allele) | European participants | Reduced risk of alcoholic liver disease (42% in heterozygotes, 53% in homozygotes) | [1] |
| rs72613567 (TA allele) | European participants | Reduced risk of alcoholic cirrhosis (42% in heterozygotes, 73% in homozygotes) | [1] |
| rs6834314 (minor allele) | Caucasians with NAFLD | Associated with increased steatosis but decreased inflammation and ballooning | [11] |
Table 2: Changes in Hsd17B13 Expression and Hepatic Lipids
| Condition | Model/System | Change in Hsd17B13 Expression | Change in Hepatic Lipids | Reference |
| NAFLD | Human patients | 5.9-fold higher | - | [11] |
| High-Fat Diet | Mice | Increased | Increased triglycerides, altered phospholipid profile | [10][17] |
| Hsd17b13 Knockout | Aged Mice | N/A | Altered triglycerides, diglycerides, phosphatidylcholines, phosphatidylethanolamines, phosphatidylglycerols, and ceramides | [17][18][19] |
| Hsd17b13 Knockdown | High-Fat Diet Mice | Decreased | Major decrease in diacylglycerols, increase in phosphatidylcholines with PUFAs | [25] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study Hsd17B13.
Lipid Droplet Isolation
Objective: To isolate pure lipid droplets from liver tissue or cultured cells for subsequent analysis of associated proteins and lipids.
Methodology (based on density gradient centrifugation): [26][27][28]
-
Homogenization: Liver tissue or cell pellets are homogenized in a hypotonic lysis buffer containing protease inhibitors using a Dounce homogenizer.[26][28]
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.[26][27]
-
High-Speed Centrifugation/Ultracentrifugation: The resulting supernatant is then subjected to high-speed centrifugation (e.g., 12,000 x g) to remove mitochondria, followed by ultracentrifugation (e.g., 100,000 x g) to float the lipid droplets, which have a low buoyant density.[26][27] A density gradient (e.g., using sucrose or Ficoll) can be employed to improve the purity of the isolated lipid droplets.[27][28]
-
Collection: The floating lipid droplet layer is carefully collected for downstream applications such as Western blotting or lipidomic analysis.
Retinol Dehydrogenase (RDH) Activity Assay
Objective: To measure the enzymatic activity of Hsd17B13 in converting retinol to retinaldehyde.
Methodology (in vitro): [14]
-
Cell Transfection: Cells (e.g., HepG2) are transfected with expression vectors for wild-type or mutant Hsd17B13.
-
Cell Lysate Preparation: Transfected cells are lysed, and the protein concentration is determined.
-
Enzymatic Reaction: The cell lysate is incubated with all-trans-retinol as the substrate and NAD+ as the cofactor in a reaction buffer.
-
Extraction: The reaction is stopped, and retinoids are extracted using an organic solvent (e.g., hexane).
-
Quantification: The amount of retinaldehyde produced is quantified using high-performance liquid chromatography (HPLC). The activity is typically expressed as the amount of product formed per unit of time per amount of protein.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the physical interaction between Hsd17B13 and other proteins (e.g., ATGL, Rab2A).
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest (often with epitope tags) are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to one of the proteins (the "bait") is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the interacting protein (the "prey") is detected by Western blotting using a specific antibody.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Hsd17B13 signaling pathways in lipid metabolism and inflammation.
Experimental Workflow: Investigating Hsd17B13-Protein Interaction
Caption: A generalized workflow for co-immunoprecipitation.
Conclusion and Future Directions
Hsd17B13 is a pivotal protein in hepatic lipid droplet metabolism with significant implications for the pathogenesis of chronic liver diseases. Its role extends beyond simple lipid storage, influencing key signaling pathways involved in lipogenesis, lipolysis, and inflammation. The protective nature of Hsd17B13 loss-of-function variants makes it an attractive therapeutic target. Future research should focus on elucidating its full range of substrates, further defining its protein interaction network on the lipid droplet, and understanding the precise mechanisms by which its enzymatic activity contributes to liver pathology. The development of specific inhibitors for Hsd17B13 holds promise for the treatment of NAFLD and other related metabolic disorders. However, it is crucial to consider potential inter-species differences in Hsd17B13 function, as some mouse model studies have yielded conflicting results compared to human genetic data.[8][29][30]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 [ideas.repec.org]
- 16. HSD17B13 | Abcam [abcam.com]
- 17. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. embopress.org [embopress.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit [jove.com]
- 27. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isolation of Cellular Lipid Droplets: Two Purification Techniques Starting from Yeast Cells and Human Placentas - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
HSD17B13 Genetic Variants and Inhibitor Response: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). The discovery of loss-of-function genetic variants in the HSD17B13 gene, which are associated with a reduced risk of chronic liver disease, has spurred the development of inhibitors aimed at mimicking this protective effect. This technical guide provides an in-depth overview of the interplay between HSD17B13 genetic variants and the response to HSD17B13 inhibitors, offering valuable insights for researchers and professionals in the field of drug development. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this novel therapeutic strategy.
Introduction to HSD17B13 and its Genetic Variants
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] While its precise physiological function is still under investigation, it is known to be involved in hepatic lipid metabolism.[2][3] Genome-wide association studies (GWAS) have identified several genetic variants in the HSD17B13 gene that are robustly associated with a reduced risk of developing NAFLD, NASH, alcohol-related liver disease, and hepatocellular carcinoma.[4][5][6]
The most well-characterized of these is the rs72613567:TA variant, a splice donor variant that results in a truncated, enzymatically inactive protein.[2][7] Individuals carrying this loss-of-function variant exhibit protection against the progression of liver disease, particularly the inflammatory and fibrotic stages.[4][8][9] This protective phenotype has established HSD17B13 as a promising target for therapeutic intervention, with the goal of pharmacologically inhibiting its enzymatic activity to replicate the benefits observed in individuals with the naturally occurring genetic variants.
Quantitative Data on HSD17B13 Variants and Inhibitor Potency
The development of HSD17B13 inhibitors has led to the generation of quantitative data that is crucial for understanding their therapeutic potential. The following tables summarize key findings related to the prevalence of protective variants and the potency of a representative small molecule inhibitor.
| Genetic Variant | Type | Consequence | Protective Association | Reference |
| rs72613567 | Splice donor | Truncated, inactive protein | Reduced risk of NAFLD, NASH, fibrosis, and HCC | [2][4][7] |
| rs6834314 | Intergenic | Reduced HSD17B13 enzymatic activity | Reduced inflammation in NAFLD | [5] |
| rs62305723 (p.P260S) | Missense | Loss of enzymatic activity | Decreased ballooning and inflammation | [7] |
| rs143404524 (p.Ala192LeufsTer8) | Frameshift | Prematurely truncated protein | Predicted loss of function | [7] |
| Table 1: Key Protective HSD17B13 Genetic Variants and Their Consequences. |
| Inhibitor | Target | IC50 (Human) | IC50 (Mouse) | Cell-Based Potency (Human) | Reference |
| BI-3231 | HSD17B13 Enzyme | 1 nM | 13 nM | 11 nM | [10][11] |
| Table 2: In Vitro Potency of the Small Molecule HSD17B13 Inhibitor BI-3231. |
Impact of Genetic Variants on Inhibitor Response
A critical consideration in the development of HSD17B13 inhibitors is how their efficacy is influenced by the presence of protective genetic variants. The two main classes of inhibitors, RNA interference (RNAi) therapeutics and small molecule inhibitors, are affected differently.
RNAi Therapeutics: These agents, such as ARO-HSD and ALN-HSD (rapirosiran), work by degrading HSD17B13 mRNA, thereby reducing the production of the HSD17B13 protein.[12][13] Clinical trial data has shown that the pharmacodynamic effect of ARO-HSD (i.e., the reduction in HSD17B13 mRNA) is not impacted by the patient's HSD17B13 rs72613567 genotype.[14] This is because the RNAi targets the mRNA transcript regardless of whether it is the wild-type or the variant form.
Small Molecule Inhibitors: These inhibitors, exemplified by BI-3231, are designed to bind to the HSD17B13 enzyme and block its catalytic activity.[10][15] The protective genetic variants, such as rs72613567, result in a truncated protein that lacks enzymatic function.[2][7] Therefore, in individuals homozygous for this variant, a small molecule inhibitor would have no functional enzyme to inhibit. In heterozygotes, the inhibitor would only act on the wild-type enzyme produced from the functional allele.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
Genotyping of HSD17B13 Variants
Objective: To determine the genotype of an individual for specific HSD17B13 single nucleotide polymorphisms (SNPs), such as rs72613567.
Methods:
-
DNA Extraction: Genomic DNA is extracted from whole blood or liver tissue samples using a commercially available kit (e.g., QIAamp DNA Mini Kit). DNA quality and concentration are assessed using spectrophotometry.
-
SNP Genotyping Assays:
-
rhAmp SNP Genotyping Assay: This method utilizes a dual-enzyme system (RNase H2 and a modified Taq polymerase) and RNA-DNA hybrid primers for enhanced allele-specific amplification.[13][16] The assay is run on a real-time PCR instrument, and genotype is determined by the differential amplification of allele-specific probes.[13][16]
-
TaqMan SNP Genotyping Assay: This assay employs 5'-nuclease chemistry with allele-specific TaqMan probes labeled with different fluorescent dyes.[17][18] During PCR, the probe corresponding to the present allele is cleaved, releasing the fluorophore and generating a signal that is detected by a real-time PCR instrument.[17][18]
-
HSD17B13 Enzymatic Activity Assays
Objective: To measure the enzymatic activity of HSD17B13 and assess the potency of small molecule inhibitors.
Methods:
-
NAD-Glo™ Luminescent Assay:
-
Principle: This assay measures the production of NADH, a product of the HSD17B13-catalyzed reaction, through a coupled enzymatic reaction that generates a luminescent signal.[11][19]
-
Protocol Outline:
-
Recombinant HSD17B13 enzyme is incubated with the substrate (e.g., estradiol or retinol) and the cofactor NAD+.
-
For inhibitor testing, various concentrations of the compound are pre-incubated with the enzyme.
-
After a set incubation period, a detection reagent containing a reductase, a proluciferin reductase substrate, and luciferase is added.
-
The reductase uses the NADH generated by HSD17B13 to convert the proluciferin substrate into luciferin.
-
Luciferase then catalyzes the conversion of luciferin to oxyluciferin, producing light that is measured with a luminometer. The signal intensity is proportional to the amount of NADH produced and thus to the HSD17B13 activity.[11][20]
-
-
-
Retinol Dehydrogenase Activity Assay (HPLC-based):
-
Principle: This assay directly measures the conversion of retinol to retinaldehyde and retinoic acid in a cell-based system.[21]
-
Protocol Outline:
-
HEK293 cells are transfected with an expression vector for wild-type or variant HSD17B13.
-
The cells are treated with all-trans-retinol for a specified time (e.g., 8 hours).
-
Cell lysates are collected, and retinoids are extracted.
-
The extracted retinoids are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection.[21][22] The amount of retinaldehyde and retinoic acid produced is indicative of HSD17B13 enzymatic activity.
-
-
Quantification of HSD17B13 mRNA
Objective: To measure the levels of HSD17B13 mRNA in response to RNAi therapeutics.
Method:
-
RNA Extraction: Total RNA is isolated from liver biopsy samples or cultured hepatocytes using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the HSD17B13 gene. A housekeeping gene is used for normalization. The relative expression of HSD17B13 mRNA is calculated using the delta-delta Ct method.
Conclusion and Future Directions
Future research should continue to elucidate the precise molecular mechanisms by which HSD17B13 contributes to liver pathology and how its inhibition ameliorates disease progression. Further clinical trials with both RNAi and small molecule inhibitors will be crucial to establish their long-term safety and efficacy in diverse patient populations. A deeper understanding of the downstream signaling pathways affected by HSD17B13 will also be instrumental in identifying potential biomarkers of response and further refining therapeutic strategies. This technical guide serves as a foundational resource for researchers dedicated to advancing this promising area of liver disease therapy.
References
- 1. Pathogenesis of NASH: The Impact of Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 17. The TaqMan method for SNP genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ptr.pharmacy.ufl.edu [ptr.pharmacy.ufl.edu]
- 19. enanta.com [enanta.com]
- 20. promega.com [promega.com]
- 21. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-12 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). The enzymatic activity of HSD17B13, which includes the metabolism of steroids, bioactive lipids, and retinol, is thought to contribute to these disease processes. Consequently, inhibition of HSD17B13 has emerged as a promising therapeutic strategy for the treatment of liver disorders. Hsd17B13-IN-12 is a potent inhibitor of HSD17B13. This document provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound and similar compounds.
Signaling Pathway of HSD17B13 in Hepatocytes
HSD17B13 expression is regulated by the Liver X Receptor alpha (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner. Upon activation, LXRα induces the expression of SREBP1c, a key transcription factor in lipid metabolism. SREBP1c, in turn, upregulates the expression of HSD17B13. HSD17B13, being a lipid droplet-associated enzyme, is involved in lipid metabolism, including retinol dehydrogenase activity. Its activity can influence intracellular lipid accumulation and signaling pathways related to liver injury and inflammation.
Experimental Protocols
Cell Line Maintenance
The human hepatoma cell line, HepG2, is a suitable model for this assay due to its hepatic origin and its ability to be transfected to overexpress HSD17B13.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
HSD17B13 Overexpression in HepG2 Cells
To ensure sufficient and consistent HSD17B13 activity, transient or stable transfection of HepG2 cells is recommended.
-
Plasmid: A mammalian expression vector containing the full-length human HSD17B13 cDNA. A C-terminal GFP or FLAG tag can be included for expression verification.
-
Transfection Reagent: Use a commercially available lipid-based transfection reagent according to the manufacturer's instructions.
-
Procedure:
-
Seed HepG2 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Prepare the DNA-transfection reagent complex in serum-free medium.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the medium with complete culture medium.
-
Allow 24-48 hours for protein expression before proceeding with the assay.
-
This compound Cell-Based Assay Workflow
This workflow outlines the key steps for evaluating the inhibitory effect of this compound on HSD17B13's retinol dehydrogenase activity in a cellular context.
References
Application Notes and Protocols for In Vivo Administration of Hsd17B13 Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions. Small molecule inhibitors of Hsd17B13 are being developed to replicate this protective effect.
This document provides detailed application notes and protocols for the in vivo dosing and administration of a representative Hsd17B13 inhibitor, BI-3231 , in mice. BI-3231 is a potent and selective inhibitor of both human and mouse Hsd17B13 and serves as a valuable tool for studying the biological function of this enzyme in preclinical models.
Hsd17B13 Signaling and Mechanism of Action
The precise molecular mechanisms through which Hsd17B13 contributes to liver disease are still under investigation. However, it is understood to be involved in lipid metabolism within hepatocytes. Inhibition of Hsd17B13 is thought to be hepatoprotective by modulating pathways related to lipid accumulation and inflammation.
Figure 1: Hypothesized Signaling Pathway of Hsd17B13 Inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for the Hsd17B13 inhibitor BI-3231 in mice.
Table 1: In Vitro Potency of BI-3231
| Target | IC50 |
|---|---|
| Human Hsd17B13 | 1 nM |
| Mouse Hsd17B13 | 13 nM |
Table 2: In Vivo Dosing of BI-3231 in Mice
| Administration Route | Dose (µmol/kg) | Dose (mg/kg)* |
|---|---|---|
| Intravenous (i.v.) | 5 | ~1.9 |
| Oral (p.o.) | 50 | ~19.0 |
| Subcutaneous (s.c.) | 80 | ~30.4 |
*Approximate mg/kg dose calculated based on the molecular weight of BI-3231 (380.4 g/mol ).
Table 3: Pharmacokinetic Parameters of BI-3231 in Mice (Single Oral Dose of 50 µmol/kg)
| Parameter | Plasma | Liver |
|---|---|---|
| Cmax (approx.) | ~1 µM | ~40 µM |
| Tmax (approx.) | 0.5 hours | 4 hours |
| Exposure | Rapid clearance | Sustained exposure up to 48 hours |
Data estimated from graphical representations in Thamm S, et al. J Med Chem. 2023.
Experimental Protocols
The following are representative protocols for the in vivo administration of an Hsd17B13 inhibitor, using BI-3231 as an example.
Formulation Protocol
Objective: To prepare a suitable vehicle for the in vivo administration of BI-3231.
Materials:
-
BI-3231
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
0.9% Saline solution, sterile
Procedure:
-
Weigh the required amount of BI-3231.
-
Dissolve BI-3231 in a minimal amount of DMSO to create a stock solution.
-
For the final formulation, prepare a vehicle solution consisting of 10% DMSO, 10% Tween® 80, and 80% saline.
-
Add the BI-3231 stock solution to the vehicle to achieve the desired final concentration for dosing.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
Prepare the formulation fresh on the day of dosing.
In Vivo Dosing Protocol (Pharmacokinetic Study)
Objective: To assess the pharmacokinetic profile of BI-3231 in mice.
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
Experimental Groups:
-
Group 1: Intravenous administration (5 µmol/kg)
-
Group 2: Oral gavage administration (50 µmol/kg)
-
Group 3: Subcutaneous administration (80 µmol/kg)
Procedure:
-
Fast mice for 4 hours prior to dosing.
-
Administer BI-3231 via the respective route for each group. For oral administration, use a gavage needle.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours).
-
At the final time point, euthanize the mice and collect liver tissue.
-
Process blood samples to obtain plasma.
-
Analyze plasma and liver homogenates for BI-3231 concentrations using a validated analytical method (e.g., LC-MS/MS).
Experimental Workflow Diagram
Figure 2: General Experimental Workflow for a Mouse PK Study.
Concluding Remarks
The provided protocols and data for BI-3231 offer a foundational framework for the in vivo investigation of Hsd17B13 inhibition in mice. Due to the rapid in vivo clearance of BI-3231, researchers planning sub-chronic efficacy studies should consider multiple daily administrations or the development of an extended-release formulation to maintain adequate target engagement. As with any in vivo study, it is crucial to adhere to institutional animal care and use guidelines. Further studies are warranted to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship for Hsd17B13 inhibitors and to identify robust biomarkers of target engagement in vivo.
Application Notes and Protocols for Hsd17B13 Enzymatic Activity Assay using NAD-Glo™
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the hydroxysteroid dehydrogenase family of enzymes, which are critical in the metabolism of steroids and other lipids.[1][2] Primarily expressed in the liver and associated with lipid droplets, HSD17B13 has emerged as a significant therapeutic target, particularly for non-alcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[5][6] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including 17beta-estradiol, retinol, and leukotriene B4.[7][8]
This document provides a detailed protocol for measuring the enzymatic activity of HSD17B13 using the NAD-Glo™ Bioluminescent Assay. This assay offers a highly sensitive and straightforward method to quantify the production of NADH, a direct product of the HSD17B13-catalyzed oxidation reaction.[9][10] The protocol is suitable for biochemical characterization, substrate specificity studies, and high-throughput screening of potential HSD17B13 inhibitors.
Signaling Pathway and Metabolic Context
HSD17B13 is an oxidoreductase that plays a role in hepatic lipid metabolism.[7] It is physically associated with lipid droplets within hepatocytes.[4][11] The enzyme utilizes NAD+ as a cofactor to oxidize its substrates. The resulting NADH can then be measured to determine enzymatic activity. Understanding the metabolic placement of HSD17B13 is crucial for elucidating its role in liver health and disease.
Caption: Metabolic reaction catalyzed by HSD17B13.
Experimental Workflow
The experimental workflow for determining HSD17B13 activity using the NAD-Glo™ assay is a multi-step process that begins with the enzymatic reaction, followed by the detection of the resulting NADH. The luminescence generated is directly proportional to the amount of NADH produced and, therefore, to the activity of HSD17B13.
Caption: Experimental workflow for the HSD17B13 NAD-Glo™ assay.
Principle of the NAD-Glo™ Assay
The NAD-Glo™ Assay is a homogeneous, bioluminescent method for the sensitive detection of NADH.[12][13] The assay chemistry involves a reductase, a proluciferin reductase substrate, and a luciferase. In the presence of NADH, the reductase enzymatically converts the proluciferin substrate into luciferin. The newly formed luciferin is then utilized by the luciferase to generate a stable, glowing signal that is proportional to the amount of NADH in the sample.[9]
Caption: Principle of the NAD-Glo™ detection assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format. Adjust volumes accordingly for different plate types.
Materials:
-
Recombinant human HSD17B13 enzyme
-
HSD17B13 substrate (e.g., 17β-estradiol)
-
NAD+
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20)[14]
-
NAD-Glo™ Assay Kit (Promega)
-
White, opaque assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant HSD17B13 in assay buffer. The final concentration in the assay will typically be in the range of 50-100 nM.[14]
-
Prepare a stock solution of the substrate (e.g., 17β-estradiol) in a suitable solvent (e.g., DMSO) and then dilute in assay buffer. The final substrate concentration will typically be in the range of 10-50 µM.[14]
-
Prepare a stock solution of NAD+ in assay buffer. The final concentration should be optimized, but a starting point of 1 mM is recommended.
-
Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
For inhibitor studies, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the HSD17B13 enzyme to all wells except for the no-enzyme control wells.
-
Add the NAD+ solution to all wells.
-
-
Initiation of Enzymatic Reaction:
-
To initiate the reaction, add the substrate solution to all wells.
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
NADH Detection:
-
After the enzymatic reaction incubation, add an equal volume of the prepared NAD-Glo™ Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation
HSD17B13 Substrate Specificity
HSD17B13 has been shown to act on several endogenous substrates. The relative activity with different substrates can be determined using the NAD-Glo™ assay.
| Substrate | Description | Reference |
| 17β-estradiol | A primary estrogenic steroid hormone. | [7] |
| Retinol | The primary form of vitamin A. | [7] |
| Leukotriene B4 | An inflammatory mediator. | [7] |
Inhibitor Potency (IC50 Values)
Several small molecule inhibitors of HSD17B13 have been identified. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
| Inhibitor | Human HSD17B13 IC50 | Mouse HSD17B13 IC50 | Reference |
| BI-3231 | 1 nM | 13 nM | [15] |
| HSD17B13-IN-23 | < 0.1 µM (Estradiol as substrate) | Not Reported | [16] |
| HSD17B13-IN-23 | < 1 µM (Leukotriene B3 as substrate) | Not Reported | [16] |
Conclusion
The HSD17B13 enzymatic activity assay using the NAD-Glo™ platform provides a robust and sensitive method for studying this important drug target. The detailed protocol and supporting information provided in these application notes will enable researchers to effectively characterize the enzymatic activity of HSD17B13, screen for novel inhibitors, and further investigate its role in metabolic diseases. The use of bioluminescent technology ensures high sensitivity and a broad dynamic range, making it suitable for high-throughput screening applications in drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 13. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]
- 14. enanta.com [enanta.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13 Protein Detection via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It is implicated in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD).[1][3][4][5] Accurate detection and quantification of Hsd17B13 protein levels are crucial for research into liver pathophysiology and the development of novel therapeutics. Western blotting is a fundamental technique for this purpose. These application notes provide a detailed protocol for the detection of Hsd17B13 in cell and tissue lysates.
I. Data Presentation: Quantitative Parameters for Hsd17B13 Western Blot
The following tables summarize the key quantitative data for a successful Hsd17B13 Western blot experiment.
Table 1: Reagents and Buffers
| Reagent/Buffer | Component | Concentration/Amount |
| Lysis Buffer (RIPA) | Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% (v/v) | |
| Sodium deoxycholate | 0.5% (w/v) | |
| SDS | 0.1% (w/v) | |
| Protease Inhibitor Cocktail | 1X | |
| Laemmli Sample Buffer | Tris-HCl, pH 6.8 | 62.5 mM |
| Glycerol | 10% (v/v) | |
| SDS | 2% (w/v) | |
| Bromophenol Blue | 0.01% (w/v) | |
| β-mercaptoethanol | 5% (v/v) | |
| Running Buffer (1X) | Tris base | 25 mM |
| Glycine | 192 mM | |
| SDS | 0.1% (w/v) | |
| Transfer Buffer (1X) | Tris base | 25 mM |
| Glycine | 192 mM | |
| Methanol | 20% (v/v) | |
| Blocking Buffer | Non-fat dry milk | 5% (w/v) in TBST |
| Wash Buffer (TBST) | Tris-HCl, pH 7.6 | 20 mM |
| NaCl | 150 mM | |
| Tween-20 | 0.1% (v/v) |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Host Species | Catalog Number (Example) | Dilution | Incubation Time | Incubation Temperature |
| Primary: Anti-Hsd17B13 | Rabbit Polyclonal | Abcam: ab122036 | 1:200 - 1:500 | Overnight | 4°C |
| Rabbit Monoclonal | Cell Signaling: #35371 | 1:1000 | Overnight | 4°C | |
| Rabbit Polyclonal | Thermo Fisher: PA5-25633 | 1:500 | Overnight | 4°C | |
| Secondary: Anti-Rabbit IgG (HRP-conjugated) | Goat | Varies | 1:2000 - 1:10000 | 1 hour | Room Temperature |
Table 3: Electrophoresis and Transfer Parameters
| Parameter | Condition |
| Protein Loading Amount | 20-50 µg of total protein per lane |
| Gel Percentage | 12% SDS-PAGE |
| Electrophoresis Voltage | 100-150 V |
| Electrophoresis Duration | 1-1.5 hours |
| Transfer Membrane | PVDF |
| Transfer Method | Wet Transfer |
| Transfer Voltage | 100 V |
| Transfer Duration | 1 hour |
| Transfer Temperature | 4°C |
II. Experimental Protocols
This section provides a detailed step-by-step methodology for the Western blot detection of Hsd17B13.
1. Sample Preparation (Protein Extraction)
-
For Tissues (e.g., Liver):
-
Excise and wash the tissue with ice-cold PBS to remove any blood.
-
Mince the tissue on ice and homogenize in 1 mL of ice-cold RIPA buffer containing protease inhibitors per 100 mg of tissue.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein lysate.
-
-
For Adherent Cells:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentration, calculate the volume needed for 20-50 µg of protein per sample.
3. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Thaw the protein lysates on ice.
-
Add Laemmli sample buffer to the protein samples to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-50 µg of each protein sample into the wells of a 12% SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X running buffer at 100-150 V until the dye front reaches the bottom of the gel (approximately 1-1.5 hours). The expected molecular weight of Hsd17B13 is between 22-33 kDa.[1]
4. Protein Transfer (Blotting)
-
Equilibrate the gel, PVDF membrane, and filter papers in 1X transfer buffer for 10-15 minutes.
-
Assemble the transfer sandwich in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.
-
Place the sandwich into the transfer apparatus and fill with cold 1X transfer buffer.
-
Perform the transfer at 100 V for 1 hour at 4°C.
5. Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-Hsd17B13) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the Hsd17B13 band intensity to a loading control (e.g., GAPDH or β-actin) for quantitative analysis.
III. Mandatory Visualizations
Hsd17B13 Signaling Pathway in Liver Inflammation
Caption: HSD17B13 promotes leukocyte adhesion via the PAF/STAT3 signaling pathway.
Western Blot Experimental Workflow for Hsd17B13 Detection
Caption: A step-by-step workflow for Hsd17B13 protein detection by Western blot.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-12: In Vitro Knockdown of Hsd17b13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, making it a promising therapeutic target.[3] Hsd17B13-IN-12 is a potent small molecule inhibitor of HSD17B13, offering a valuable tool for in vitro studies aimed at understanding the enzyme's function and evaluating the therapeutic potential of its inhibition. These application notes provide detailed protocols for utilizing this compound to induce Hsd17b13 knockdown in vitro, along with methods for assessing its biological effects.
This compound: A Potent Inhibitor
This compound has been identified as a potent inhibitor of HSD17B13 with a half-maximal inhibitory concentration (IC₅₀) of ≤ 0.1 μM for both leukotriene B3 and estradiol substrates. This positions it as a valuable research tool for interrogating the function of HSD17B13 in cellular models.
Data Presentation
Table 1: In Vitro Efficacy of HSD17B13 Inhibitors
| Compound | Assay Type | Substrate | IC₅₀ | Cell Line | Reference |
| This compound | Enzyme Assay | Leukotriene B3, Estradiol | ≤ 0.1 μM | - | Patent: WO2022020714 |
| BI-3231 | Enzyme Assay | Estradiol | Single-digit nM | - | [4][5] |
| BI-3231 | Cellular Assay | Estradiol | Double-digit nM | Human HSD17B13 expressing cells | [5] |
| INI-822 | Cellular Assay | Not Specified | Not Specified | Primary human liver-on-a-chip | Inipharm |
Table 2: Effects of Hsd17b13 Knockdown/Inhibition on In Vitro Endpoints
| Method | Model | Endpoint | Observation | Reference |
| shRNA knockdown | HepG2 cells overexpressing Hsd17b13 | Lipid Droplets | Reciprocal regulation of lipid metabolism genes (e.g., Cd36) | [6] |
| shRNA knockdown | High-fat diet mouse model (in vivo data for context) | Gene Expression (liver) | Decreased Timp2, trend towards decreased Col1a1, Col4a1, Timp1, Tgf-β | [6] |
| shRNA knockdown | High-fat diet mouse model (in vivo data for context) | Lipidomics (liver) | Decrease in diacylglycerols (e.g., DAG 34:3), Increase in phosphatidylcholines (e.g., PC 34:3, PC 42:10) | [7] |
| INI-822 | Human liver-on-a-chip model of NASH | Fibrotic Proteins | Decrease in alpha-smooth muscle actin (αSMA) and collagen type 1 | Inipharm |
| HSD17B13 Overexpression | Huh7 cells | Gene Expression | Upregulation of TGF-β1 | [8][9][10] |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is adapted from established methods for other HSD17B13 inhibitors and can be used to confirm the inhibitory activity of this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD⁺
-
Substrate (e.g., β-estradiol or leukotriene B4)
-
NADH detection kit (e.g., NAD-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add recombinant HSD17B13 protein to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of NAD⁺ and the chosen substrate (e.g., β-estradiol).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of NADH produced using a commercial NADH detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Cell-Based Hsd17b13 Knockdown and Phenotypic Analysis
This protocol describes the treatment of a relevant cell line with this compound to assess its effect on cellular phenotypes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7, or primary human hepatocytes).
-
Cell culture medium and supplements.
-
This compound.
-
Lipid accumulation induction agent (e.g., oleic acid/palmitic acid mixture).
-
Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, antibodies for Western blotting, ELISA kits, lipid extraction solvents).
Procedure:
-
Cell Culture and Treatment:
-
Culture hepatocytes to the desired confluency.
-
Induce a disease-relevant phenotype if desired (e.g., lipid loading with oleic/palmitic acid for 24 hours to mimic steatosis).
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).
-
-
Downstream Analysis (select as appropriate):
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from treated cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of target genes (e.g., HSD17B13, fibrosis markers like COL1A1, TIMP1, inflammatory markers) using qPCR.
-
-
Protein Analysis (Western Blot or ELISA):
-
Prepare cell lysates.
-
Determine protein concentration.
-
Analyze the expression of HSD17B13 and other target proteins by Western blot or ELISA.
-
-
Lipid Analysis (Lipidomics):
-
Extract lipids from treated cells.
-
Analyze the lipid profile using mass spectrometry to identify changes in specific lipid species.
-
-
Cell Viability Assay:
-
Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to ensure the observed effects are not due to cytotoxicity.
-
-
Mandatory Visualizations
Caption: Workflow for in vitro Hsd17b13 knockdown using this compound.
Caption: HSD17B13 signaling in hepatocytes and points of intervention.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
Application Notes and Protocols: Immunohistochemical Staining of Hsd17B13 in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the immunohistochemical (IHC) detection of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) in liver tissue. Hsd17B13, a lipid droplet-associated protein primarily expressed in hepatocytes, is a key area of research in liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic variants that result in a loss of Hsd17B13 function have been shown to be protective against the progression of chronic liver diseases, making it a significant target for therapeutic development.[4]
Biological Context and Expression
Hsd17B13 is predominantly expressed in the liver, specifically within hepatocytes.[1][2][3][5] Single-cell RNA sequencing analysis has confirmed its high abundance in hepatocytes compared to other liver cell types like cholangiocytes, macrophages, and hepatic stellate cells.[2][3] Subcellularly, Hsd17B13 is localized to the surface of lipid droplets.[6] Its expression is reportedly upregulated in the livers of patients with NAFLD.[1][2]
Quantitative Analysis of Hsd17B13 Expression in Liver Disease
Immunohistochemical scoring of Hsd17B13 in liver tissue reveals significant changes in expression levels associated with the progression of liver disease. The following table summarizes representative quantitative data from published studies.
| Disease State | Hsd17B13 IHC Score (Mean ± SEM) | Fold Change vs. Normal | Reference |
| Normal Liver | 49.74 ± 4.13 | - | [1] |
| NASH | 67.85 ± 1.37 | 1.36 | [1] |
| Cirrhosis | 68.89 ± 1.71 | 1.38 | [1] |
| Hepatocellular Carcinoma (HCC) | 29.52 ± 3.35 | 0.60 | [1] |
| NAFLD | - | 5.9-fold higher vs. normal | [6][7] |
Signaling Pathways and Interactions
Hsd17B13 is involved in lipid metabolism and has been shown to possess retinol dehydrogenase activity.[4][6] Emerging evidence suggests its role in pro-fibrotic and inflammatory signaling. For instance, Hsd17B13 can drive the expression of transforming growth factor beta-1 (TGF-β1), a key mediator of hepatic stellate cell activation and fibrosis.[8][9] Additionally, Hsd17B13 may influence inflammatory responses by promoting leukocyte adhesion through pathways involving platelet-activating factor (PAF) and STAT3 signaling.[10]
Experimental Protocols
This section provides a detailed protocol for immunohistochemical staining of Hsd17B13 in paraffin-embedded human liver tissue.
Reagents and Materials
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal antibody against Hsd17B13. (e.g., Origene TA814158, Novus Biologicals NBP1-90669).[10][11]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.[12]
-
Blocking Solution: 3% nonfat dry milk or normal goat serum in TBST.
-
Wash Buffer: PBS or TBS with 0.05% Tween-20 (TBST).
-
Substrate: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Aqueous or permanent mounting medium.
-
Paraffin-embedded liver tissue sections (4-5 µm).
-
Xylene and Ethanol series (100%, 95%, 85%, 75%, 70%).[13]
-
Microscope slides and coverslips.
Staining Workflow
Detailed Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 85%, 75%, and 70% ethanol for 3 minutes each.[13]
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate buffer (pH 6.0).[12]
-
Heat the solution to 95-100°C for 20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse sections in wash buffer.
-
-
Peroxidase Blocking (Optional but Recommended):
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse the sections three times with wash buffer for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.[13]
-
-
Detection:
-
Rinse the sections three times with wash buffer for 5 minutes each.
-
Apply the DAB substrate solution and incubate for a time determined by microscopic observation (typically 2-10 minutes) until the desired brown color intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[13]
-
Mount the coverslip using a permanent mounting medium.
-
-
Visualization and Analysis:
-
Examine the slides under a light microscope. Hsd17B13 staining should appear as granular cytoplasmic positivity in hepatocytes.[11] The intensity and distribution of the staining can be semi-quantitatively scored for analysis.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize heating time and temperature for HIER. |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Inactive reagents | Use fresh reagents. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high | Decrease antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Endogenous peroxidase activity | Include a peroxidase blocking step. |
| Cross-reactivity of secondary antibody | Use a secondary antibody raised against the species of the primary antibody. |
For further optimization and troubleshooting, detailed guides on immunohistochemistry are available.[13]
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-HSD17B13 antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution [sigmaaldrich.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 Antibody - BSA Free (NBP1-90669): Novus Biologicals [novusbio.com]
- 12. Anti-HSD17B13 Antibody (A15134) | Antibodies.com [antibodies.com]
- 13. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Hsd17B13-IN-12 Technical Support Center: Troubleshooting Solubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with Hsd17B13-IN-12 and other inhibitors of the Hsd17B13 enzyme.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended starting solvent?
A1: For small molecule inhibitors like this compound, the recommended starting solvent is typically 100% Dimethyl Sulfoxide (DMSO). Many Hsd17B13 inhibitors show high solubility in DMSO, with stock solutions often prepared at concentrations of 10-100 mg/mL.[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of your compound.[1][2]
Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in aqueous solutions. Here are several strategies to address this:
-
Lower the final DMSO concentration: While preparing your stock in 100% DMSO is standard, aim for the lowest possible final concentration of DMSO in your assay, typically not exceeding 0.5-1%.
-
Use a multi-step dilution: Instead of diluting your DMSO stock directly into the final buffer, perform serial dilutions in an intermediate solvent or in deionized water before the final dilution into your salt-containing buffer. Salts in the buffer can decrease the solubility of the compound.[3]
-
Incorporate co-solvents or detergents: For in vivo or some in vitro applications, co-solvents are used to maintain solubility. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] For in vitro binding assays, adding a small amount of a non-ionic detergent like Tween-20 to your dilution buffer can help keep the compound in solution.[3]
Q3: Can I use heating or sonication to help dissolve my compound?
A3: Yes, gentle warming and sonication are common techniques to aid dissolution, especially for preparing concentrated stock solutions in DMSO.[1][2] A sonicating water bath can be particularly effective.[3] However, be mindful of the compound's stability at higher temperatures. It is always recommended to check the product datasheet for any temperature sensitivity information. For BI-3231, a similar Hsd17B13 inhibitor, warming to 60°C is suggested to achieve maximum solubility in DMSO.[1]
Q4: What are some alternative solvents I can try if DMSO is not suitable for my experiment?
A4: If DMSO is incompatible with your assay, other organic solvents like Dimethylformamide (DMF) or ethanol may be considered.[3] However, their compatibility with your biological system must be verified, as they can be more toxic to cells than DMSO. For in vivo studies, formulations with corn oil or solubilizing agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) are often used.[1]
Solubility Data for Hsd17B13 Inhibitors
The following table summarizes solubility data for various Hsd17B13 inhibitors, which can serve as a useful reference for this compound.
| Compound | Solvent/Vehicle | Solubility | Notes |
| BI-3231 | DMSO | ≥ 125 mg/mL (328.63 mM) | Requires ultrasonic and warming to 60°C.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.47 mM) | Clear solution for in vivo use.[1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.47 mM) | Clear solution for in vivo use.[1] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.47 mM) | Clear solution for in vivo use.[1] | |
| HSD17B13-IN-8 | DMSO | ≥ 100 mg/mL (232.07 mM) | Requires ultrasonic.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.80 mM) | Clear solution for in vivo use.[2] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.80 mM) | Clear solution for in vivo use.[2] | |
| HSD17B13-IN-9 | Not Specified | ≥ 2.5 mg/mL (5.81 mM) | Clear solution.[4] |
| 10% DMSO, 90% Corn Oil | Not Specified | Recommended for in vivo dosing.[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.
-
If necessary, gently warm the solution (e.g., up to 60°C) while intermittently vortexing until the solution is clear.[1]
-
Once dissolved, centrifuge the tube briefly to collect the solution at the bottom.
-
Store the stock solution at -20°C or -80°C as recommended on the product datasheet. For many inhibitors, storage at -80°C is recommended for periods up to 6 months.[1][2][4]
Protocol 2: Dilution into Aqueous Buffer for In Vitro Assays
-
Thaw your concentrated DMSO stock solution of this compound.
-
Perform an initial dilution of the stock solution in 100% DMSO to create an intermediate stock.
-
Further dilute this intermediate stock into your final assay buffer. It is critical to add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in your assay does not exceed a level that affects your experimental system (typically <0.5%).
Visual Troubleshooting and Pathway Diagrams
Hsd17B13 and its Role in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[6] The enzyme is thought to play a role in lipid metabolism, potentially involving substrates like steroids and retinol.[5] Inhibiting Hsd17B13 is therefore a therapeutic strategy to treat these conditions.
Caption: HSD17B13 metabolic pathway and therapeutic inhibition.
Troubleshooting Workflow for Solubility Issues
If you encounter solubility problems, follow this logical workflow to identify a solution.
Caption: A step-by-step workflow for troubleshooting solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Hsd17B13-IN-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hsd17B13 inhibitors in research settings. As specific off-target data for "Hsd17B13-IN-12" is not publicly available, this guide addresses potential off-target effects based on the known biological functions of the Hsd17B13 enzyme and the broader family of 17β-hydroxysteroid dehydrogenases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hsd17B13 and its inhibitors?
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3][4] It is known to be involved in hepatic lipid metabolism.[5] While its precise enzymatic functions are still under investigation, it is suggested to have activity towards various lipid species, including steroids, eicosanoids, and retinoids.[6] Hsd17B13 inhibitors are designed to block this enzymatic activity, which is hypothesized to prevent the progression of liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[7]
Q2: What are the potential off-target effects of Hsd17B13 inhibitors?
Given that Hsd17B13 is part of a larger family of 15 hydroxysteroid dehydrogenases involved in various metabolic processes, there is a potential for off-target effects on other family members.[8] These could include:
-
Alterations in Steroid Hormone Metabolism: Other HSD17B enzymes are crucial for the synthesis and inactivation of sex hormones (e.g., estrogens and androgens). Off-target inhibition could potentially disrupt hormonal balance.
-
Changes in Fatty Acid and Bile Acid Metabolism: Several HSD17B family members play roles in the metabolism of fatty acids and bile acids.[8]
-
Impact on Retinoid Signaling: Hsd17B13 is reported to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] Inhibition of this function could affect vitamin A metabolism and related signaling pathways.
Q3: We observed unexpected changes in the lipid droplet morphology in our cell cultures after treatment with an Hsd17B13 inhibitor. Is this a known effect?
Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[1] Therefore, inhibition of Hsd17B13 might be expected to alter lipid droplet morphology. However, if the observed changes are more dramatic than anticipated (e.g., signs of lipotoxicity), it could be due to off-target effects on other lipid metabolism pathways or cell-type-specific responses.
Q4: Can inhibition of Hsd17B13 affect pathways other than those in the liver?
While Hsd17B13 is predominantly expressed in the liver, any potential off-target activity of an inhibitor on other HSD17B family members could have effects in other tissues where these enzymes are expressed, such as adipose tissue, gonads, and the brain. It is crucial to assess the tissue-specific expression of any potential off-targets when interpreting systemic effects in vivo.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in steroid hormone levels (e.g., estradiol, testosterone) in in vivo studies. | Off-target inhibition of other HSD17B family members involved in steroidogenesis. | 1. Perform a literature search for the expression patterns of other HSD17B enzymes in the target tissue. 2. Conduct in vitro enzymatic assays with recombinant HSD17B isoforms to assess inhibitor selectivity. 3. Analyze the full steroid profile in plasma and relevant tissues. |
| Contradictory results in different NAFLD models. | The role of Hsd17B13 may be context-dependent. For instance, while its expression is upregulated in NAFLD patients and some mouse models, knockout studies in mice have yielded conflicting results regarding its protective role.[4][9] | 1. Carefully document the specific characteristics of the model being used (e.g., diet, genetic background). 2. Compare your findings with published data from similar models. 3. Consider using multiple, mechanistically distinct models to validate your findings. |
| Observed cellular toxicity at concentrations close to the IC50 for Hsd17B13. | This could be due to off-target effects or the accumulation of a toxic substrate of Hsd17B13. | 1. Perform a comprehensive cytotoxicity assay panel (e.g., apoptosis, necrosis, mitochondrial dysfunction assays). 2. Conduct a broader off-target screening, such as against a panel of receptors, ion channels, and kinases. 3. Use metabolomics to identify any accumulated substrates or pathway perturbations. |
| Lack of efficacy in an in vivo model despite potent in vitro activity. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) or lack of target engagement in the liver. | 1. Conduct pharmacokinetic studies to determine the exposure of the inhibitor in plasma and liver tissue. 2. Develop and validate a pharmacodynamic biomarker assay to confirm target engagement in the liver (e.g., measuring a downstream metabolite of Hsd17B13). |
Quantitative Data Summary
While specific data for this compound is not available, the following table presents hypothetical data for a generic Hsd17B13 inhibitor to illustrate the type of information researchers should seek.
| Target/Off-Target | IC50 (nM) | Assay Type |
| Hsd17B13 | 15 | Recombinant enzyme assay |
| HSD17B1 | >10,000 | Recombinant enzyme assay |
| HSD17B2 | 5,200 | Recombinant enzyme assay |
| HSD17B4 | >10,000 | Recombinant enzyme assay |
| CYP3A4 | 8,500 | Cell-based assay |
| hERG | >20,000 | Electrophysiology assay |
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzymatic Assay
This protocol describes a method to determine the potency of an inhibitor against recombinant Hsd17B13.
-
Reagents: Recombinant human Hsd17B13 protein, substrate (e.g., β-estradiol), cofactor (e.g., NAD+), assay buffer, and test inhibitor.
-
Procedure: a. Prepare a serial dilution of the test inhibitor. b. In a microplate, combine the assay buffer, Hsd17B13 enzyme, and the test inhibitor at various concentrations. c. Incubate for a predetermined period to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate and cofactor. e. Monitor the production of NADH, which can be measured by an increase in fluorescence or absorbance at 340 nm. f. Calculate the rate of reaction for each inhibitor concentration.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that the inhibitor binds to Hsd17B13 in a cellular context.
-
Cell Culture: Culture a relevant cell line (e.g., HepG2) that endogenously expresses Hsd17B13.
-
Treatment: Treat the cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. The binding of the inhibitor should stabilize the protein, increasing its melting temperature.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble Hsd17B13 remaining at each temperature using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hsd17B13-IN-12 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of Hsd17B13-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is involved in hepatic lipid metabolism.[1][2] Inhibition of HSD17B13 is being investigated as a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3] this compound exerts its effect by binding to the HSD17B13 enzyme and blocking its catalytic activity.
Q2: What is the IC50 of this compound?
This compound, also identified as Compound 3 in patent literature, has a half-maximal inhibitory concentration (IC50) of ≤ 0.1 μM for both leukotriene B3 and estradiol substrates.[4]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For most small molecule inhibitors, a standard storage concentration of 50 mM in DMSO is recommended, provided there is no precipitation.[5] Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is a good starting concentration for my in vitro experiments?
A common starting point for in vitro cell-based assays is a concentration range that brackets the IC50 value. Given the IC50 of ≤ 0.1 μM, a good starting point for a dose-response experiment would be a serial dilution ranging from 10 µM down to the low nanomolar range (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, etc.). For initial screening, a concentration of 10 µM is often used for generic compound libraries.[6] However, inhibitors effective in cells are typically used at concentrations below 10 µM to avoid off-target effects.[7]
Q5: How can I assess the cytotoxicity of this compound?
It is crucial to evaluate the cytotoxicity of this compound in your specific cell model. This can be done using standard cytotoxicity assays such as MTT, MTS, or a CellTiter-Glo® Luminescent Cell Viability Assay.[8] You should test a range of concentrations, including those higher than the intended experimental concentrations, to determine the concentration at which the compound affects cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low: The concentration used may be below the effective range for your specific cell line and assay conditions. | Perform a dose-response experiment with a wider range of concentrations, starting from a higher concentration (e.g., 10 µM) and serially diluting down. |
| Poor inhibitor solubility or stability: The inhibitor may have precipitated out of solution in the culture medium or degraded over the course of the experiment. | Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions from the stock solution for each experiment. Consider using a lower percentage of DMSO in the final culture medium (typically ≤ 0.1%). | |
| Cell density is too high: A high cell number can metabolize the inhibitor or obscure the phenotypic readout. | Optimize the cell seeding density for your assay. A lower cell density may enhance the observed effect of the inhibitor.[9] | |
| High cell death or cytotoxicity observed | Inhibitor concentration is too high: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range for your cell line. Use concentrations well below the cytotoxic threshold for your experiments.[9] |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or incubation time can lead to variability. | Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range and ensure uniform cell seeding. |
| Inhibitor stock solution degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Use a fresh aliquot for each experiment. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) | [4] |
| IC50 | ≤ 0.1 μM (for leukotriene B3 and estradiol) | [4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General practice |
| Storage | -20°C or -80°C (stock solution) | General practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature.
-
Centrifuge the vial briefly to ensure the powder is at the bottom.
-
Add the appropriate volume of high-quality, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal In Vitro Concentration using a Dose-Response Assay
-
Cell Seeding: Seed your target cells (e.g., HepG2) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is from 10 µM down to 1 nM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24-72 hours).
-
Assay: Perform your desired assay to measure the biological effect of HSD17B13 inhibition (e.g., a lipid accumulation assay using Oil Red O staining or a biochemical assay measuring the product of HSD17B13 activity).
-
Data Analysis: Measure the response at each concentration and plot the data as a dose-response curve. Calculate the EC50 (half-maximal effective concentration) from this curve to determine the optimal concentration for future experiments.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 2.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including concentrations higher than your intended experimental range. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound significantly reduces cell viability.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: HSD17B13 signaling pathways and inhibitor optimization workflow.
Caption: LXRα/SREBP-1c signaling pathway leading to HSD17B13 expression.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Hsd17B13-IN-12 stability in DMSO and cell culture media
Welcome to the technical support center for Hsd17B13-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for 1 month.[1] To ensure maximum stability, protect the compound from light and moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors like this compound.[1][2] It is important to use anhydrous, high-purity DMSO to minimize degradation of the compound. For example, hygroscopic DMSO can significantly impact the solubility of similar compounds.[1][3]
Q3: What is the expected stability of this compound in a DMSO stock solution?
A3: Based on data for similar Hsd17B13 inhibitors, a stock solution of this compound in DMSO is expected to be stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1][3] It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in cell culture media?
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
Issue 1: Inconsistent or weaker than expected biological activity.
Possible Causes:
-
Degradation of the compound: this compound may be unstable in the cell culture medium under your experimental conditions.
-
Precipitation of the compound: The concentration used may exceed its solubility in the cell culture medium.
-
Binding to plasticware or serum proteins: The effective concentration of the inhibitor available to the cells may be reduced.[4]
Solutions:
-
Assess compound stability: Perform a stability study of this compound in your specific cell culture medium at the intended concentration and incubation conditions. This can be done by incubating the compound in the medium for various time points (e.g., 0, 2, 8, 24, 48 hours) and then analyzing the remaining concentration of the parent compound using methods like HPLC or LC-MS/MS.
-
Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. You can also centrifuge the medium and analyze the supernatant for the compound's concentration.
-
Minimize non-specific binding: Use low-binding plates and consider the effect of serum concentration in your media, as compounds can bind to serum proteins, reducing their free concentration.[4]
Issue 2: High variability between replicate experiments.
Possible Causes:
-
Inconsistent preparation of working solutions: Variations in pipetting or dilution can lead to different final concentrations.
-
Edge effects in multi-well plates: Evaporation from wells on the edge of a plate can concentrate the compound, leading to altered cellular responses.
-
Cell health and density: Variations in cell seeding density or viability can impact the drug response.
Solutions:
-
Standardize solution preparation: Prepare a sufficient volume of the final working solution to treat all relevant wells or flasks to ensure consistency.
-
Mitigate edge effects: Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile media or PBS to create a humidity barrier.
-
Optimize cell culture conditions: Ensure consistent cell seeding density and monitor cell viability throughout the experiment.
Data on Inhibitor Stability (Illustrative Example)
The following table provides an illustrative example of stability data for a hypothetical Hsd17B13 inhibitor in common laboratory solvents and cell culture media. Note: This data is for demonstration purposes and may not reflect the actual stability of this compound. It is crucial to perform your own stability assessment.
| Solvent/Medium | Storage Temperature | Stability (t½) | Notes |
| DMSO | -80°C | > 6 months | Recommended for long-term stock solution storage. |
| DMSO | -20°C | ~ 1 month | Suitable for short-term stock solution storage. |
| DMEM + 10% FBS | 37°C | 18 hours | Stability can be influenced by enzymatic activity in serum. |
| RPMI-1640 + 10% FBS | 37°C | 22 hours | |
| PBS (pH 7.4) | 37°C | 48 hours | Higher stability in the absence of serum components. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the final working concentration to be tested. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Aliquot the medium containing the compound into sterile tubes or wells.
-
Incubate the samples at 37°C in a CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Once all time points are collected, thaw the samples and analyze the concentration of the remaining parent compound using a validated analytical method like HPLC or LC-MS/MS.
-
Plot the concentration of this compound as a percentage of the initial (t=0) concentration versus time to determine the stability profile and half-life (t½).
Caption: Workflow for assessing compound stability in cell culture media.
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[5][6] Its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[5][7] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[8][9] This suggests that inhibiting the enzymatic activity of HSD17B13 is a promising therapeutic strategy for NAFLD and other chronic liver conditions. HSD17B13 is thought to play a role in hepatic lipid and retinol metabolism.[6][10]
Caption: Rationale for HSD17B13 inhibition in liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSD17B13-IN-47 | 17β-HSD | 2912455-14-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Enzymatic Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the known substrates for HSD17B13?
A1: HSD17B13 has been reported to metabolize several classes of substrates. Its physiological substrates are still under investigation, but in vitro studies have identified steroids (e.g., estradiol), bioactive lipids (e.g., leukotriene B4), and retinol as potential substrates.[1][2][3][4] The choice of substrate can be critical, and some studies have explored potential substrate-biased inhibition.[4]
Q2: What are the common methods for measuring HSD17B13 enzymatic activity?
A2: HSD17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase.[5][6] Therefore, its activity can be measured by monitoring the production of NADH. Common methods include:
-
Luminescence-based assays: These assays, such as the NAD(P)H-Glo™ assay, detect the amount of NADH produced, which generates a light signal proportional to enzyme activity.[7][8][9][10]
-
Mass Spectrometry (MS): Techniques like acoustic mass spectrometry or RapidFire MS can be used to directly measure the conversion of the substrate to its product.[7][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the product of the enzymatic reaction, such as retinaldehyde and retinoic acid when using all-trans-retinol as a substrate.[2]
Q3: Are there species-specific differences in HSD17B13 activity that I should be aware of?
A3: Yes, significant functional differences have been observed between human and mouse HSD17B13 orthologues. While human HSD17B13 exhibits retinol dehydrogenase activity, in vitro and in vivo studies have shown that the mouse orthologue does not share this activity.[1][3] Despite structural similarities and conservation of key residues, their substrate specificities may differ.[3][9] This is a critical consideration when using mouse models to study human HSD17B13 function.
Q4: Where is HSD17B13 localized within the cell, and does this impact the assay?
A4: HSD17B13 is a lipid droplet (LD)-associated protein, predominantly expressed in the liver.[1][5] Its localization to LDs is critical for its enzymatic activity.[2][11] Assays using whole cells should consider treatments that induce LD formation, such as oleate and palmitate supplementation, to ensure proper protein localization and function.[2] For biochemical assays with purified protein, this localization is bypassed, but the enzyme's association with a hydrophobic environment is an important characteristic.
Troubleshooting Guides
Problem 1: Low or No Enzymatic Activity Detected
This is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the recombinant HSD17B13 protein is properly folded and stored. Avoid multiple freeze-thaw cycles.[12] Use a fresh aliquot for each experiment. Confirm protein integrity via SDS-PAGE. |
| Incorrect Assay Buffer Conditions | Optimize the pH and ionic strength of your assay buffer. A commonly used buffer is Tris-based (e.g., 40 mM Tris, pH 7.4).[7] Ensure all buffer components are fresh and correctly prepared.[13] |
| Inadequate Cofactor (NAD+) Concentration | HSD17B13 activity is NAD+-dependent.[4][14] Titrate the concentration of NAD+ to find the optimal level for your assay conditions. Some inhibitors show NAD+-dependent binding.[4][15] |
| Substrate Degradation or Insolubility | Prepare substrate stocks fresh and protect them from light if they are light-sensitive (e.g., retinol). Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is low and does not inhibit the enzyme.[2] |
| Sub-optimal Enzyme Concentration | Titrate the enzyme concentration to ensure the reaction rate is within the linear range of detection for your chosen assay method. Concentrations in the range of 50-100 nM have been reported for biochemical assays.[7] |
| Problem with Detection Reagent | For luminescence-based assays, ensure the detection reagent is prepared according to the manufacturer's instructions and is not expired. Allow sufficient incubation time for signal development.[8][10] |
| Species Mismatch (Mouse vs. Human) | As noted in the FAQs, mouse Hsd17b13 does not exhibit the same retinol dehydrogenase activity as the human orthologue.[1][3] Ensure you are using the correct species' enzyme for your intended substrate. |
Problem 2: High Background Signal or Non-Specific Activity
High background can mask the true signal from HSD17B13 activity.
| Potential Cause | Recommended Solution |
| Contaminating Enzymes in Protein Prep | If using a lysate or partially purified protein, other dehydrogenases could contribute to NADH production. Use highly purified recombinant HSD17B13. Confirm purity by SDS-PAGE.[12] |
| Non-Enzymatic Substrate Conversion | Run a no-enzyme control (assay buffer + substrate + cofactor) to determine the rate of spontaneous substrate degradation. |
| Autofluorescence/Autoluminescence of Compounds | When screening for inhibitors, test compounds for intrinsic fluorescence or luminescence at the assay's excitation/emission wavelengths in the absence of enzyme and substrate. |
| Non-Specific Binding in Plate-Based Assays | Use low-binding microplates. Include blocking agents like BSA (0.01%) or Tween 20 (0.01%) in the assay buffer to reduce non-specific binding to the plate surface.[7] |
Problem 3: Poor Reproducibility Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Prepare large batches of buffers and reagents where possible to minimize batch-to-batch variability. Always use calibrated pipettes and follow a standardized protocol.[13] |
| Variability in Incubation Times and Temperatures | Strictly control all incubation steps. Use a temperature-controlled plate reader or incubator.[13] |
| Cell-Based Assay Variability | For cell-based assays, factors like cell passage number, confluency, and transfection efficiency can impact results. Standardize cell culture and transfection procedures. Normalize results to protein concentration.[2] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water. |
Experimental Protocols & Workflows
General Workflow for a Biochemical HSD17B13 Activity Assay
This diagram illustrates a typical workflow for measuring HSD17B13 activity using a purified enzyme and a luminescence-based detection method.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. academic.oup.com [academic.oup.com]
- 9. enanta.com [enanta.com]
- 10. scispace.com [scispace.com]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. swordbio.com [swordbio.com]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Assessing Hsd17B13-IN-12 Toxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the toxicity of Hsd17B13-IN-12, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and what are the expected effects of its inhibition by this compound?
A1: Hsd17B13 is an enzyme primarily expressed in the liver and is associated with lipid droplets. It is involved in hepatic lipid metabolism.[1][2] Inhibition of Hsd17B13 is being explored as a therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other liver diseases.[3][4] this compound is a small molecule inhibitor designed to block the enzymatic activity of Hsd17B13. The expected on-target effect of this compound is the modulation of lipid metabolism in hepatocytes. Off-target effects or high concentrations of the inhibitor may lead to cellular stress and cytotoxicity.
Q2: Which cell lines are most appropriate for testing the toxicity of this compound?
A2: Given that Hsd17B13 is predominantly expressed in the liver, hepatocyte-derived cell lines are the most relevant models.[2] Commonly used human hepatoma cell lines such as HepG2 and Huh7 are suitable choices. For a more physiologically relevant model, primary human hepatocytes are ideal, although they are more challenging to culture. It is crucial to confirm the expression of Hsd17B13 in the selected cell line before initiating toxicity studies.
Q3: Which cell viability assay should I choose to assess the toxicity of this compound?
A3: The choice of assay depends on your specific experimental needs and available equipment.
-
MTT or MTS Assays: These are colorimetric assays that measure metabolic activity. They are cost-effective and widely used. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[6] It is generally more sensitive than colorimetric assays and has a simpler "add-mix-measure" protocol.[6]
For initial screening, either assay is suitable. For more sensitive and high-throughput applications, the CellTiter-Glo® assay is recommended.
Q4: What is a typical dose range and incubation time for testing a new inhibitor like this compound?
A4: For a new compound, it is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50). A typical starting point could be a serial dilution from 100 µM down to 1 nM. The incubation time will depend on the expected mechanism of toxicity. A 24 to 72-hour incubation is a common starting point to observe effects on cell viability.
Experimental Workflows
Below are diagrams illustrating the general workflows for the MTT and CellTiter-Glo® cell viability assays.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Solution |
| High background absorbance in wells without cells. | Contamination of the culture medium with bacteria or yeast. | Always use sterile technique. Check the medium for contamination before use. |
| Phenol red in the culture medium. | Use phenol red-free medium for the assay. | |
| Low absorbance readings. | Cell seeding density is too low. | Optimize the cell seeding density for your cell line to ensure a linear response. |
| Incubation time with MTT reagent is too short. | Increase the incubation time with the MTT reagent until the purple formazan crystals are visible. | |
| Cells are not proliferating properly. | Ensure optimal culture conditions (medium, temperature, CO2). Allow cells to recover adequately after seeding. | |
| Inconsistent results between replicate wells. | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Incomplete solubilization of formazan crystals. | Mix thoroughly after adding the solubilization solution to ensure all crystals are dissolved. | |
| Absorbance readings are too high (out of linear range). | Cell seeding density is too high. | Reduce the number of cells seeded per well. |
CellTiter-Glo® Luminescent Cell Viability Assay
| Issue | Possible Cause | Solution |
| Low luminescence signal. | Low cell number. | Increase the number of cells seeded per well. |
| Incomplete cell lysis. | Ensure proper mixing after adding the CellTiter-Glo® reagent to facilitate complete cell lysis. | |
| Reagent not at room temperature. | Allow the CellTiter-Glo® reagent to equilibrate to room temperature before use as the luciferase activity is temperature-dependent. | |
| High background luminescence. | Contamination of reagents or plates with ATP. | Use sterile, ATP-free pipette tips and plates. |
| Signal variability between wells. | Temperature gradients across the plate. | Equilibrate the plate to room temperature for at least 30 minutes before adding the reagent. |
| Inconsistent pipetting volumes. | Use a calibrated multichannel pipette for reagent addition to ensure consistency. |
Hsd17B13 Signaling Pathway
The following diagram illustrates a simplified representation of the cellular localization and proposed function of Hsd17B13.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-treated and untreated controls. Incubate for the desired period.
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Presentation
The results of the cell viability assays are typically presented as a dose-response curve, from which the IC50 value can be calculated. The data can be summarized in a table as shown below.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 95.3 ± 6.1 |
| 1 | 82.1 ± 7.3 |
| 10 | 55.4 ± 8.9 |
| 100 | 12.6 ± 3.5 |
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. ch.promega.com [ch.promega.com]
Technical Support Center: Optimizing In Vivo Bioavailability of Hsd17B13-IN-12
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the Hsd17B13 inhibitor, Hsd17B13-IN-12.
Disclaimer: Publicly available in vivo pharmacokinetic and bioavailability data for this compound is limited. The guidance provided herein is based on general principles for small molecule inhibitors and data from structurally related or functionally similar compounds, such as the well-characterized HSD17B13 inhibitor, BI-3231.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver. HSD17B13 is a therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). For this compound to be effective in preclinical in vivo models, it must reach its target in the liver at a sufficient concentration and for an adequate duration. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical determinant of its potential therapeutic efficacy.
Q2: Are there known bioavailability issues with HSD17B13 inhibitors?
A2: Yes, other HSD17B13 inhibitors, such as BI-3231, have demonstrated low oral bioavailability in preclinical studies. For instance, BI-3231 exhibited low oral bioavailability in mice, which was attributed to a significant hepatic first-pass effect. This means that a large portion of the orally administered compound is metabolized in the liver before it can reach the systemic circulation.
Q3: What are the potential reasons for poor in vivo bioavailability of this compound?
A3: Several factors could contribute to poor bioavailability of this compound, including:
-
Poor aqueous solubility: The compound may not dissolve well in the gastrointestinal fluids, limiting its absorption.
-
High first-pass metabolism: As HSD17B13 is a liver-targeted enzyme, inhibitors are often designed to accumulate in the liver, making them susceptible to extensive metabolism upon first pass.
-
Efflux by transporters: The compound may be actively transported out of the intestinal cells back into the gut lumen by efflux transporters like P-glycoprotein (P-gp).
-
Chemical instability: The compound may degrade in the acidic environment of the stomach or be metabolized by enzymes in the intestinal wall.
Q4: How can I improve the bioavailability of this compound in my animal studies?
A4: Strategies to enhance bioavailability can be broadly categorized into formulation-based and route-of-administration approaches.
-
Formulation Strategies:
-
Solubilization: Using co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to improve solubility.
-
Lipid-based formulations: Formulating the compound in oils, surfactants, and co-solvents can enhance its absorption via the lymphatic system, bypassing the portal circulation and reducing first-pass metabolism.
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and extent.
-
-
Alternative Routes of Administration:
-
Subcutaneous (SC) or Intraperitoneal (IP) injection: These routes bypass the gastrointestinal tract and first-pass metabolism in the liver, often leading to significantly higher bioavailability. Studies with BI-3231 have shown that subcutaneous administration markedly improves its systemic bioavailability[1].
-
Intravenous (IV) injection: This route provides 100% bioavailability by definition and is often used as a reference in pharmacokinetic studies to determine the absolute bioavailability of other routes.
-
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and similar compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations after oral administration. | Poor aqueous solubility. | - Assess the solubility of this compound in various pharmaceutically relevant solvents and buffers. - Develop a formulation to enhance solubility (e.g., using co-solvents like PEG400, DMSO, or surfactants like Tween 80). - Consider micronization or nano-milling to increase the surface area for dissolution. |
| High first-pass metabolism. | - Administer the compound via a route that bypasses the liver first-pass effect, such as subcutaneous or intraperitoneal injection. - Co-administer with a known inhibitor of the metabolizing enzymes (if known), though this can complicate data interpretation. - Consider synthesizing a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in the systemic circulation. | |
| High variability in plasma concentrations between animals. | Inconsistent oral absorption. | - Ensure consistent and accurate dosing technique, especially for oral gavage. - Standardize the fasting state of the animals before dosing, as food can significantly impact absorption. - Improve the formulation to ensure homogeneity and stability. |
| Rapid clearance from plasma. | High metabolic clearance or rapid excretion. | - Determine the primary route of elimination (metabolism vs. excretion). - If metabolic clearance is high, consider strategies to block the metabolic soft spots on the molecule through medicinal chemistry efforts. - For rapid excretion, investigate the potential involvement of renal or biliary transporters. |
| Poor correlation between in vitro potency and in vivo efficacy. | Insufficient target tissue exposure. | - Measure the concentration of this compound in the liver, the target organ. Plasma concentrations may not accurately reflect target site concentrations. - Optimize the dosing regimen (e.g., more frequent dosing or a different route of administration) to maintain target tissue concentrations above the IC50. |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Mice
This protocol outlines a typical study to determine the oral bioavailability of this compound.
1. Animal Model:
-
Species: C57BL/6 mice (or other relevant strain)
-
Sex: Male or female (be consistent across study groups)
-
Age: 8-10 weeks
-
Housing: Standard conditions with a 12-hour light/dark cycle.
2. Study Groups:
-
Group 1 (Intravenous - IV): n=3-5 mice. Dose: 1-2 mg/kg (dissolved in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Group 2 (Oral Gavage - PO): n=3-5 mice. Dose: 10-20 mg/kg (formulated for oral administration, e.g., in 0.5% methylcellulose).
3. Dosing and Sampling:
-
Fast animals for 4-6 hours before dosing (with free access to water).
-
Administer the compound via tail vein injection (IV) or oral gavage (PO).
-
Collect blood samples (e.g., 20-30 µL) at predefined time points. A typical sampling schedule might be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
-
Calculate absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: Formulation Development for Poorly Soluble Compounds
This protocol provides a general workflow for developing a suitable formulation for in vivo studies.
1. Solubility Screening:
-
Determine the solubility of this compound in a panel of common vehicles:
-
Water, Saline, PBS
-
Co-solvents: DMSO, PEG300, PEG400, Ethanol
-
Surfactants: Tween 80, Cremophor EL
-
Oils: Corn oil, Sesame oil
-
-
Incubate an excess amount of the compound in each vehicle at room temperature with shaking for 24 hours.
-
Centrifuge and measure the concentration of the compound in the supernatant.
2. Formulation Preparation and Observation:
-
Based on the solubility data, prepare various formulations. Examples include:
-
Aqueous solution/suspension: If soluble in aqueous buffers. If not, a suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) can be used.
-
Co-solvent system: e.g., 10% DMSO / 40% PEG400 / 50% Saline. Dissolve the compound in DMSO first, then add PEG400, and finally saline.
-
Lipid-based formulation: Dissolve the compound in an oil with the aid of surfactants and co-solvents.
-
-
Visually inspect the formulations for clarity, precipitation, and stability over time.
3. In Vivo Dose Verification (optional but recommended):
-
Administer the chosen formulation to a small number of animals and collect a blood sample at an early time point (e.g., 30 minutes post-dose) to confirm that the compound is being absorbed.
Visualizations
HSD17B13 Signaling Pathway in NAFLD
References
Preventing degradation of Hsd17B13-IN-12 in experiments
Welcome to the technical support center for Hsd17B13-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and optimal performance of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).[1] It belongs to the thiophene carboxamide class of compounds. HSD17B13 is a liver-specific enzyme associated with lipid droplets and is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[2][3][4] By inhibiting HSD17B13, this compound is a valuable tool for studying the role of this enzyme in liver diseases.[1] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH), liver fibrosis, and hepatocellular carcinoma.[3]
Q2: What are the common causes of this compound degradation in experiments?
While specific degradation pathways for this compound have not been extensively published, based on its thiophene carboxamide structure and general knowledge of small molecule inhibitors, degradation can be attributed to several factors:
-
pH Instability: Extreme acidic or basic conditions can catalyze the hydrolysis of amide bonds or alter the thiophene ring structure.[5]
-
Temperature Sensitivity: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: The thiophene ring can be susceptible to oxidation, leading to loss of activity.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.
-
Enzymatic Degradation: When used in cell-based assays or in vivo, metabolic enzymes present in the experimental system can modify and inactivate the inhibitor.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation of the compound.[6][7][8]
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
To maintain the integrity of this compound, follow these guidelines for stock solution preparation and storage:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of small molecules. This compound is typically soluble in DMSO.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.
-
Storage Conditions:
-
Long-term storage: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[9] For HSD17B13-IN-9, a similar compound, storage at -80°C is recommended for up to 6 months.[10]
-
Short-term storage: For daily use, a working stock can be stored at -20°C for up to one month.[9][10]
-
-
Protection from Light: Store stock solutions in amber vials or tubes to protect them from light.
-
Handling: When preparing working dilutions, allow the stock solution to thaw completely and come to room temperature before opening the vial to prevent condensation, which can introduce water and promote hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected inhibitory activity.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from powder. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation in working solution | Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods. |
| Adsorption to plastics | Use low-protein-binding tubes and plates for preparing and storing solutions. |
| Incorrect concentration | Verify the calculations for dilutions. Calibrate pipettes regularly to ensure accurate liquid handling. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution | Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may aid dissolution in DMSO.[11] |
| Precipitation in cell culture media | Check the final concentration of DMSO in the media; it should typically be below 0.5% to avoid cytotoxicity and precipitation. Perform a solubility test of this compound in your specific cell culture medium. |
| Cell health and density | Ensure consistent cell seeding density and viability across all experiments. |
Problem 3: Suspected degradation during a long-term experiment.
| Possible Cause | Troubleshooting Step |
| Instability in culture medium over time | For long-term incubations, consider replenishing the medium with freshly diluted inhibitor at regular intervals. |
| Metabolic inactivation by cells | If using primary cells or cell lines with high metabolic activity, the inhibitor may be metabolized. Consider using a higher initial concentration or more frequent media changes. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and general stability recommendations for small molecule inhibitors.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) | [1] |
| IC₅₀ | ≤ 0.1 μM for leukotriene B3 and estradiol | [1] |
| Chemical Class | Thiophene carboxamide | [1] |
| Molecular Formula | C₁₈H₂₁ClN₂O₃S | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Duration | Temperature | Recommendations |
| Long-term (up to 6 months) | -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[9] |
| Short-term (up to 1 month) | -20°C | Protect from light.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes (amber or covered in foil).
-
Procedure: a. Equilibrate the this compound powder to room temperature before opening the vial. b. Weigh the required amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or brief sonication can be used if necessary. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Experimental Buffer
-
Materials: this compound stock solution, experimental buffer (e.g., PBS, cell culture medium), HPLC-UV or LC-MS system.
-
Procedure: a. Prepare a working solution of this compound in the experimental buffer at the final experimental concentration. b. Immediately analyze a sample (t=0) using a validated HPLC-UV or LC-MS method to determine the initial concentration. c. Incubate the remaining solution under the experimental conditions (e.g., 37°C, 5% CO₂). d. At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the solution and analyze them by HPLC-UV or LC-MS. e. Plot the concentration of this compound over time to determine its stability profile under the tested conditions.
Visualizations
HSD17B13 Signaling Pathway
The expression of the HSD17B13 gene is regulated by the liver X receptor alpha (LXRα) through the sterol regulatory element-binding protein 1c (SREBP-1c).[12][13] Activation of LXRα leads to the upregulation of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene and induces its transcription.
Caption: HSD17B13 expression and inhibition pathway.
Experimental Workflow for Troubleshooting this compound Degradation
This workflow provides a logical approach to identifying the source of inhibitor instability in your experiments.
Caption: Workflow for troubleshooting inhibitor degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
Non-specific binding of Hsd17B13-IN-12 in assays
Welcome to the technical support center for Hsd17B13-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential issues related to the non-specific binding of this compound in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its function?
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, specifically within hepatocytes on the surface of lipid droplets.[1][2][3] Its expression is associated with the progression of non-alcoholic fatty liver disease (NAFLD).[1][4] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against chronic liver diseases, including non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][2] The precise enzymatic function of Hsd17B13 is still under investigation, but it is known to be involved in lipid metabolism.[5]
Q2: What is this compound and what is its intended mechanism of action?
This compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. By inhibiting Hsd17B13, this compound aims to replicate the protective effects observed with genetic loss-of-function variants, thereby offering a potential therapeutic strategy for NAFLD and other chronic liver diseases.
Q3: What are the common causes of non-specific binding in assays?
Non-specific binding can occur due to a variety of factors, including:
-
Physicochemical properties of the compound: High lipophilicity and charge can lead to interactions with unintended biological targets or assay components.
-
Assay conditions: Suboptimal buffer composition, pH, ionic strength, and temperature can promote non-specific interactions.[6]
-
High compound concentration: Using concentrations of this compound that are too high can lead to off-target binding and saturation of non-specific sites.[7]
-
Presence of impurities: Contaminants in the compound sample or assay reagents can interfere with the experiment.[6]
-
Nature of the assay surface or matrix: In assays like SPR or ELISA, the sensor surface or plate can be a source of non-specific binding if not properly blocked.[6][8]
Troubleshooting Guides
Issue 1: High background signal in a cell-based assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of this compound to cellular components. | Decrease the concentration of this compound to the lowest effective range. | A reduction in background signal while maintaining the specific effect on Hsd17B13. |
| Suboptimal assay buffer. | Optimize buffer components. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a protein blocking agent like Bovine Serum Albumin (BSA).[9] | Improved signal-to-noise ratio. |
| Cell health issues. | Ensure cells are healthy and not overly confluent. Perform a cell viability assay in the presence of the compound. | Healthy cells should exhibit lower background signal. |
Issue 2: Inconsistent results in a biochemical assay (e.g., enzyme activity assay)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific inhibition of the reporter enzyme. | Run a counter-screen without Hsd17B13 to see if this compound inhibits the detection system directly. | No inhibition should be observed in the counter-screen. |
| Compound aggregation. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Visually inspect the compound solution for any precipitation. | Consistent and reproducible dose-response curves. |
| Time-dependent non-specific effects. | Vary the pre-incubation time of this compound with the enzyme. | The IC50 should remain consistent regardless of the pre-incubation time if the binding is specific. |
Issue 3: Unexpected off-target effects in a cellular signaling study
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound is interacting with other proteins in the signaling pathway. | Perform a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm direct binding to Hsd17B13 in cells. | A shift in the thermal stability of Hsd17B13 upon compound binding. |
| The observed phenotype is due to an off-target effect. | Use a structurally unrelated Hsd17B13 inhibitor as a control. Also, use a negative control compound that is structurally similar to this compound but inactive against Hsd17B13. | The same phenotype should be observed with the unrelated inhibitor, but not with the inactive control. |
Quantitative Data Summary
As this compound is a proprietary research compound, specific quantitative data on its binding affinity and selectivity is not publicly available. However, a well-characterized inhibitor should have the following properties, which should be determined experimentally:
| Parameter | Description | Ideal Value |
| IC50 (Hsd17B13) | The half maximal inhibitory concentration against the primary target. | < 100 nM |
| Ki (Hsd17B13) | The inhibition constant, a measure of binding affinity. | < 100 nM |
| Selectivity Panel | IC50 values against a panel of related and unrelated off-targets. | > 100-fold selectivity over other HSD17B family members and other relevant off-targets. |
| SPR Kd | The equilibrium dissociation constant determined by Surface Plasmon Resonance. | In the nanomolar range. |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Assay to Quantify Binding Kinetics and Specificity
This protocol outlines a general procedure to assess the binding of this compound to purified Hsd17B13 protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant human Hsd17B13 protein.
-
This compound.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5).
Method:
-
Immobilization of Hsd17B13:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject Hsd17B13 (at ~10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active sites by injecting ethanolamine.[8]
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the different concentrations of this compound over the Hsd17B13 and reference flow cells.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to Hsd17B13 in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
This compound and vehicle control (e.g., DMSO).
-
PBS and protease inhibitors.
-
Equipment for heating samples, cell lysis, and Western blotting.
-
Anti-Hsd17B13 antibody.
Method:
-
Compound Treatment:
-
Treat cultured hepatocytes with this compound or vehicle for a specified time.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Quantify the protein concentration in the soluble fraction.
-
-
Western Blotting:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Hsd17B13 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Hsd17B13 at each temperature for both the vehicle and this compound treated samples.
-
Plot the amount of soluble Hsd17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. bitesizebio.com [bitesizebio.com]
Adjusting Hsd17B13-IN-12 dosage for different mouse strains
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-12, focusing on the critical step of adjusting dosages for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust the dosage of this compound for different mouse strains?
A: Mouse strains can exhibit significant genetic variability, leading to differences in drug metabolism, distribution, and overall pharmacokinetics. Factors such as varying expression levels of metabolizing enzymes (e.g., cytochrome P450s), differences in body composition, and distinct physiological characteristics mean that a dose effective and well-tolerated in one strain (e.g., C57BL/6J) may be ineffective or toxic in another (e.g., BALB/c or FVB). Therefore, dose adjustment is crucial for ensuring experimental reproducibility and validity.
Q2: What are the primary factors to consider when adjusting this compound dosage between mouse strains?
A: The main factors include:
-
Genetic Background: Different strains have unique genetic makeups that influence drug-metabolizing enzymes and transporter proteins.
-
Metabolism Rate: The rate at which the inhibitor is broken down and cleared from the body can vary significantly.
-
Body Surface Area (BSA): Allometric scaling, which uses BSA to estimate equivalent doses, is a more reliable method than simple weight-based conversion.[1] This approach accounts for differences in metabolic rate that often correlate better with BSA than with body weight.[1]
-
Disease Model: The specific disease model being used (e.g., diet-induced MASLD/MASH) can influence the animal's physiology and how it responds to the inhibitor.[2] For instance, studies on Hsd17b13 have shown conflicting results depending on the diet used to induce liver injury.[2]
Q3: I am using a new mouse strain for which there is no published data for this compound. How do I determine a starting dose?
A: The recommended approach involves three steps:
-
Literature Review: Find studies that have used Hsd17B13 inhibitors (even if not your specific compound) in any mouse strain and note the effective dose range.
-
Dose Extrapolation: Use Body Surface Area (BSA) normalization to calculate an estimated starting dose for your strain based on the dose used in a known strain.[3] This method is considered more accurate than converting based on body weight alone.[4]
-
Pilot Dose-Ranging Study: Conduct a small-scale pilot study with a few animals to test a range of doses around your estimated starting point. This is the most critical step to empirically determine the optimal dose for your specific experimental conditions.
Q4: My Hsd17B13 inhibitor is not showing the expected hepatoprotective effect described in the literature. What could be the issue?
A: Inconsistency in results can stem from several factors. Research on Hsd17b13 knockout mice has yielded conflicting findings, with some studies showing protection from liver injury while others report no benefit or even worsened steatosis, depending on the specific diet and duration of the study.[2][5] The lack of a protective phenotype in some mouse models, despite strong human genetic data, suggests significant inter-species differences.[5] Ensure that your experimental model (diet, strain, duration) closely matches the one described in the literature and consider that your specific strain may respond differently.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High toxicity or mortality at standard doses | The current mouse strain has a slower metabolism or clearance of the inhibitor. | Immediately stop dosing. Re-calculate the starting dose using BSA conversion from a known, more tolerant strain.[6] Conduct a new dose-ranging study starting with a significantly lower dose (e.g., 1/10th of the original). |
| Lack of efficacy or target engagement | The dose is too low for the current strain due to faster metabolism/clearance. The disease induction model is not appropriate. | Verify target engagement by measuring downstream biomarkers or HSD17B13 activity in the liver. If target engagement is low, perform a dose-escalation study. Re-evaluate the disease model; for example, some high-fat diets in C57BL/6J mice do not induce significant fibrosis.[7] |
| High variability in results between animals | Inconsistent dose administration. Underlying health issues in the animal colony. Genetic drift within the mouse strain. | Refine dosing technique to ensure accuracy. Perform health screening on the animals before starting the experiment. Obtain animals from a reputable vendor and ensure the strain is genetically consistent. |
Data Presentation: Dose Conversion Principles
The formula for converting a dose from one animal species to another is: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (Kₘ of Species A / Kₘ of Species B)
While Kₘ factors are most commonly used for inter-species conversion, the principle underscores the importance of accounting for size and metabolic rate differences, which also exist, albeit to a lesser extent, between different mouse strains.
Table 1: Kₘ Factors for Dose Conversion Between Species (Illustrative)
| Species | Body Weight (kg) | BSA (m²) | Kₘ Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Data sourced from FDA guidelines and related publications.[4][6]
Example Calculation: To convert a known effective dose from a mouse to a rat, you would use the Kₘ ratio (3/6 = 0.5). Thus, a 10 mg/kg dose in a mouse would correspond to an estimated starting dose of 5 mg/kg in a rat. For different mouse strains with significant weight differences, applying BSA principles is more accurate than a simple mg/kg conversion.
Experimental Protocols
Protocol: Dose-Ranging and Efficacy Study for a Novel Mouse Strain
-
Animal Selection: Select healthy, age-matched male or female mice of the desired strain (e.g., FVB, BALB/c). House them in a controlled environment and allow for at least one week of acclimatization.
-
Dose Calculation and Preparation:
-
Calculate an estimated starting dose based on BSA conversion from a strain with known efficacy data (e.g., C57BL/6J).
-
Prepare 3-5 dose levels. For example, if the estimated effective dose is 10 mg/kg, prepare doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg. Include a vehicle-only control group.
-
Formulate this compound in a vehicle appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Administration and Monitoring:
-
Administer the inhibitor or vehicle to randomized groups of mice (n=5-8 per group).
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, or lethargy.
-
-
Endpoint Analysis:
-
After the predetermined study period, collect blood and liver tissue.
-
Toxicity Assessment: Measure plasma markers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8]
-
Target Engagement: Measure downstream pharmacodynamic biomarkers in the liver to confirm the inhibitor is reaching its target.
-
Efficacy Assessment: In a disease model, measure relevant endpoints. For MASLD, this could include liver triglyceride content, histological analysis (H&E staining for steatosis), and gene expression of inflammatory and fibrotic markers.[8][9]
-
-
Dose Selection: Based on the results, select the optimal dose that provides the best balance of efficacy and safety for subsequent, larger-scale experiments.
Visualizations
Caption: Workflow for this compound Dosage Adjustment in a New Mouse Strain.
References
- 1. ijbbku.com [ijbbku.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jkom.org [jkom.org]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 9. enanta.com [enanta.com]
Validation & Comparative
A Comparative Guide to Hsd17B13 Inhibitors: Hsd17B13-IN-12 and Emerging Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Hsd17B13-IN-12 and other novel inhibitors targeting the 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. This enzyme has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.
This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and provides a visual representation of the Hsd17B13 signaling pathway to aid in the evaluation of these compounds for research and development purposes.
Data Presentation: A Side-by-Side Look at Hsd17B13 Inhibitors
The following table provides a comparative summary of the reported in vitro potency of this compound against other notable small molecule inhibitors. The data is compiled from various preclinical studies.
| Compound | Target | IC50 (Human) | IC50 (Mouse) | Ki | Selectivity | Key Findings |
| This compound | Hsd17B13 | ≤ 0.1 µM | Not Reported | Not Reported | Not Reported | Potent inhibitor of Hsd17B13.[1] |
| BI-3231 | Hsd17B13 | 1 nM[2][3] | 13 nM[3][4] | 0.7 nM[4] | >10,000-fold vs HSD17B11[5][6] | A potent and highly selective chemical probe.[7][8] |
| INI-822 | Hsd17B13 | Low nM potency | Not Reported | Not Reported | >100-fold vs other HSD17B family members | First small molecule inhibitor to enter clinical development; shows improvements in markers of liver homeostasis in animal models.[9] |
| Inhibitor 32 | Hsd17B13 | 2.5 nM | Not Reported | Not Reported | Not Reported | Demonstrates improved liver microsomal stability and pharmacokinetic profile compared to BI-3231 and robust anti-MASH effects in mouse models.[10] |
Understanding the Hsd17B13 Signaling Pathway
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a significant role in hepatic lipid metabolism.[1][11] Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner.[4][11] Hsd17B13 exhibits retinol dehydrogenase activity and is implicated in the regulation of inflammatory pathways, including the promotion of STAT3 phosphorylation.[12] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, validating it as a therapeutic target.[11]
Experimental Protocols: A Closer Look at the Methodology
The evaluation of Hsd17B13 inhibitors relies on a series of well-defined biochemical and cellular assays. Below are the detailed methodologies for key experiments cited in the comparison.
Hsd17B13 Enzymatic Inhibition Assay
This assay is fundamental to determining the direct inhibitory activity of compounds on the Hsd17B13 enzyme.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against recombinant Hsd17B13.
-
Materials:
-
Recombinant full-length human or mouse Hsd17B13 enzyme.[8]
-
Substrates: Estradiol or Leukotriene B4.[13]
-
Cofactor: NAD+.[6]
-
Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, TCEP, BSA, and Tween20.[13]
-
Detection Reagent: NADH detection kit (e.g., NAD-Glo).[14]
-
Test compounds (e.g., this compound, BI-3231) dissolved in DMSO.
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to a multi-well assay plate.
-
Recombinant Hsd17B13 enzyme is added to the wells containing the test compounds and incubated.
-
The enzymatic reaction is initiated by the addition of a solution containing the substrate (e.g., estradiol) and the cofactor (NAD+).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of NADH produced is quantified using a detection reagent and a plate reader.
-
The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Cellular Hsd17B13 Inhibition Assay
This assay assesses the ability of a compound to inhibit Hsd17B13 activity within a cellular context, providing insights into cell permeability and target engagement.
-
Objective: To determine the potency of test compounds in inhibiting Hsd17B13 activity in a cellular environment.
-
Materials:
-
Procedure:
-
Cells overexpressing Hsd17B13 are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with various concentrations of the test compounds for a specified duration.
-
The substrate (e.g., estradiol) is added to the cell culture medium.
-
After an incubation period, the reaction is stopped, and the cells are lysed.
-
The amount of product formed (e.g., estrone from estradiol) in the cell lysate is quantified by a sensitive analytical method like mass spectrometry.
-
IC50 values are calculated based on the reduction in product formation in the presence of the inhibitor compared to a vehicle control.
-
Experimental Workflow
The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of Hsd17B13 inhibitors.
Conclusion
The landscape of Hsd17B13 inhibitors is rapidly evolving, with several potent and selective compounds emerging as valuable tools for research and potential therapeutics. This compound serves as a reference compound, while newer inhibitors like BI-3231 and "inhibitor 32" demonstrate significant improvements in potency and drug-like properties. The progression of INI-822 into clinical trials underscores the therapeutic promise of targeting Hsd17B13. The choice of inhibitor for a particular study will depend on the specific research question, with considerations for potency, selectivity, and suitability for in vitro versus in vivo applications. This guide provides a foundational comparison to aid in this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. eubopen.org [eubopen.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. enanta.com [enanta.com]
- 15. enanta.com [enanta.com]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13 Inhibition in Diet-Induced NASH: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of inhibiting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in preclinical, diet-induced models of non-alcoholic steatohepatitis (NASH). As of late 2025, specific efficacy data for a small molecule inhibitor designated "Hsd17B13-IN-12" is not publicly available. Therefore, this guide utilizes published data from other Hsd17B13 inhibitors and RNA interference (RNAi) therapeutics as representative examples of this therapeutic strategy. The performance of Hsd17B13 inhibition is compared with other notable therapeutic agents for NASH: Elafibranor (a dual PPARα/δ agonist), Semaglutide (a GLP-1 receptor agonist), and Lanifibranor (a pan-PPAR agonist).
Executive Summary
Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis. This has made Hsd17B13 a compelling therapeutic target for NASH. Preclinical studies using various modalities to inhibit Hsd17B13 have shown promise in mitigating some pathological features of NASH. This guide presents the available data to facilitate an objective comparison with other therapeutic approaches.
Data Presentation: Comparative Efficacy in Diet-Induced NASH Models
The following tables summarize the quantitative efficacy data for Hsd17B13 inhibition (represented by publicly available inhibitor data) and alternative NASH therapies in diet-induced mouse models.
Table 1: Effects on Metabolic and Liver Injury Markers
| Therapeutic Agent | Mouse Model | Treatment Duration | Change in Body Weight | Change in Liver Weight | Change in Plasma ALT | Change in Plasma AST |
| Hsd17B13 Inhibition (Representative) | CDAA-HFD | 1 week | Not Reported | Not Reported | Not Reported | Not Reported |
| Elafibranor (30 mg/kg/day) | DIO-NASH | 8 weeks | ↓ | ↓ | ↓ | Not Reported |
| Semaglutide (30 nmol/kg/day) | GAN DIO-NASH | 8-12 weeks | ↓ | ↓ | ↓ | ↓ |
| Lanifibranor (30 mg/kg/day) | GAN DIO-NASH | 12 weeks | ↓ | ↑ | ↓ | ↓ |
Note: Data for Hsd17B13 inhibition on these specific parameters from a small molecule inhibitor in a comparable model and duration is limited in the public domain. The focus of available preclinical data for novel inhibitors has been on histological and gene expression changes.
Table 2: Effects on Liver Histology and Lipids
| Therapeutic Agent | Mouse Model | Treatment Duration | Change in Steatosis Score | Change in Inflammation Score | Change in Fibrosis Stage | Change in Liver Triglycerides |
| Hsd17B13 Inhibition (Representative) | CDAA-HFD | 1 week | ↓ (gene expression) | ↓ (gene expression) | ↓ (gene expression) | Not Reported |
| Elafibranor (30 mg/kg/day) | DIO-NASH | 8 weeks | ↓ | ↓ | ↓ | ↓[1] |
| Semaglutide (30 nmol/kg/day) | GAN DIO-NASH | 8-12 weeks | ↓[2] | ↓[2] | No significant change[2] | ↓ |
| Lanifibranor (30 mg/kg/day) | GAN DIO-NASH | 12 weeks | ↓[2] | ↓[2] | ↓[2] | ↓ |
Experimental Protocols
1. Diet-Induced NASH Models
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model:
-
Strain: C57BL/6J mice.
-
Diet Composition: Typically 60% kcal from fat, choline-deficient, and low in methionine (e.g., 0.1%). This diet is designed to induce severe steatohepatitis and progressive fibrosis.
-
Induction Period: Mice are fed the CDAA-HFD for a period of 6 to 12 weeks to establish NASH pathology before the commencement of therapeutic intervention.
-
Pathological Features: This model is characterized by significant steatosis, lobular inflammation, hepatocyte ballooning, and robust fibrosis development, but without the obesity and insulin resistance typical of human NASH.
-
-
Gubra-Amylin (GAN) Diet-Induced Obese (DIO) NASH Model:
-
Strain: C57BL/6J mice.
-
Diet Composition: A diet high in fat (40-60%), fructose (around 20%), and cholesterol (around 2%). This diet is designed to more closely mimic the metabolic aspects of human NASH.
-
Induction Period: A longer induction period of 28 weeks or more is typically required to develop robust NASH with fibrosis. Liver biopsies are often performed to confirm the disease stage before treatment initiation.[2]
-
Pathological Features: This model recapitulates many of the key features of human NASH, including obesity, insulin resistance, steatosis, inflammation, and fibrosis.[2]
-
2. Therapeutic Interventions
-
Hsd17B13 Inhibitor Administration:
-
Representative Compound: Data from compounds such as BI-3231 and EP-037429 (prodrug) are used as surrogates.
-
Dosing: In a study using a pyrimidinone-based Hsd17B13 inhibitor, oral dosing was administered for one week in the CDAA-HFD mouse model.[3] Specific dosages for proprietary compounds are often not disclosed in initial publications.
-
Route of Administration: Typically oral (p.o.) for small molecule inhibitors.
-
-
Alternative Drug Administrations:
-
Elafibranor: Administered orally (p.o.) at a dose of 30 mg/kg, once daily (QD) for 8 weeks in DIO-NASH mice.[1]
-
Semaglutide: Administered subcutaneously (s.c.) at a dose of 30 nmol/kg/day for 8 to 12 weeks in GAN DIO-NASH mice.[2]
-
Lanifibranor: Administered orally (p.o.) at a dose of 30 mg/kg/day for 12 weeks in GAN DIO-NASH mice.[2]
-
3. Endpoint Analysis
-
Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury. Liver triglycerides are quantified to assess steatosis.
-
Histological Analysis: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Sirius Red or Masson's trichrome staining is used to visualize and quantify fibrosis.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes involved in fibrosis (e.g., Col1a1, Timp1), and inflammation (e.g., Tnf-α, Ccl2).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling in hepatocytes.
Caption: General experimental workflow for NASH studies.
References
- 1. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
Confirming In Vivo Target Engagement of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm in vivo target engagement of inhibitors targeting 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. While direct in vivo target engagement data for the specific small molecule inhibitor Hsd17B13-IN-12 is not publicly available, this document outlines established methods for alternative Hsd17B13 inhibitors and proposes a detailed experimental protocol for assessing small molecule target engagement in vivo.
Introduction to Hsd17B13
Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcohol-related liver disease, and hepatocellular carcinoma.[1][3] This protective effect has positioned Hsd17B13 as a key target for therapeutic intervention. The primary function of Hsd17B13 is believed to involve the metabolism of steroids and retinol.[4] Inhibition of its enzymatic activity is therefore a key strategy in the development of new treatments for liver diseases.
Comparative Analysis of Hsd17B13 Inhibitors
Currently, the landscape of Hsd17B13 inhibitors includes both small molecules and nucleic acid-based therapeutics. While several small molecule inhibitors are in preclinical development, such as BI-3231, direct in vivo target engagement data remains limited.[5][6] In contrast, RNA interference (RNAi) and antisense oligonucleotide (ASO) therapies have demonstrated clear target engagement in clinical and preclinical studies, respectively.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | In Vivo Target Engagement Method | Key Efficacy Readout |
| Small Molecule Inhibitor | This compound, BI-3231, Compound 32 | Reversible or non-reversible binding to the active site, inhibiting enzymatic activity. | Competitive Activity-Based Protein Profiling (ABPP) (Proposed), Thermal Shift Assay (in vitro).[5] | Reduction in downstream biomarkers (e.g., specific lipid species), amelioration of liver steatosis and fibrosis in disease models.[6] |
| RNA Interference (RNAi) | Rapirosiran (ALN-HSD) | siRNA-mediated degradation of Hsd17B13 mRNA. | Quantification of Hsd17B13 mRNA levels in liver biopsies via qPCR.[7] | Dose-dependent reduction in liver Hsd17B13 mRNA.[7] |
| Antisense Oligonucleotide (ASO) | Investigational ASOs | ASO-mediated degradation of Hsd17B13 mRNA. | Quantification of Hsd17B13 mRNA levels in liver tissue via qPCR.[8] | Significant reduction of hepatic Hsd17B13 gene expression.[8] |
Experimental Protocols for In Vivo Target Engagement
Target Engagement of RNAi and ASO Therapies by mRNA Quantification
This method directly measures the knockdown of the target gene's mRNA, providing a clear indication of target engagement for nucleic acid-based therapies.
Experimental Protocol:
-
Animal Model: Utilize a relevant mouse model of NASH, such as mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
-
Dosing: Administer the RNAi therapeutic (e.g., rapirosiran) or ASO to the animals according to the study design (e.g., subcutaneous injection).[7][8]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver tissue samples.
-
RNA Extraction: Isolate total RNA from the liver tissue using a standard RNA extraction kit.
-
Quantitative PCR (qPCR): Perform reverse transcription qPCR (RT-qPCR) to quantify the levels of Hsd17B13 mRNA. Use appropriate housekeeping genes for normalization.
-
Data Analysis: Calculate the percentage of Hsd17B13 mRNA reduction in the treated groups compared to the vehicle-treated control group.
Proposed Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Small Molecule Inhibitors
Competitive ABPP is a powerful technique to measure the direct interaction of a small molecule inhibitor with its target enzyme in a complex biological sample.[9] This proposed protocol is adapted for confirming the in vivo target engagement of this compound.
Experimental Protocol:
-
Development of an Hsd17B13-Specific Activity-Based Probe (ABP):
-
Synthesize a broad-spectrum hydroxysteroid dehydrogenase ABP or a specific Hsd17B13 ABP. This probe should contain three key elements:
-
A reactive group that covalently binds to the active site of Hsd17B13.
-
A recognition element that directs the probe to the Hsd17B13 active site.
-
A reporter tag (e.g., a fluorophore or a clickable alkyne tag for subsequent conjugation to a reporter).
-
-
-
Animal Model and Dosing:
-
Use a relevant mouse model of liver disease.
-
Administer this compound at various doses and time points.
-
-
In Vivo Probe Administration:
-
At the desired time point after inhibitor administration, administer the Hsd17B13-specific ABP to the animals.
-
-
Tissue Lysate Preparation:
-
Euthanize the animals and harvest the liver tissue.
-
Homogenize the liver tissue to prepare a proteome lysate.
-
-
Analysis of Target Engagement:
-
If using a fluorescent ABP: Separate the proteins in the liver lysate by SDS-PAGE and visualize the probe-labeled Hsd17B13 using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the inhibitor-treated group compared to the vehicle group indicates target engagement.
-
If using a clickable ABP: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins. The labeled proteins can then be enriched using streptavidin beads (for biotin) and analyzed by mass spectrometry or visualized by SDS-PAGE and western blot.
-
-
Data Quantification: Quantify the band intensity corresponding to Hsd17B13 to determine the percentage of target engagement at different inhibitor doses.
Visualizing Key Processes
Figure 1: Simplified signaling pathway of Hsd17B13 on lipid droplets.
Figure 2: Experimental workflow for in vivo competitive ABPP.
Conclusion
Confirming target engagement in vivo is a critical step in the development of Hsd17B13 inhibitors. While direct in vivo target engagement data for small molecule inhibitors like this compound are not yet widely published, established methods for RNAi and ASO therapies provide a benchmark for target knockdown. The proposed competitive ABPP protocol offers a robust strategy to directly measure the interaction of small molecule inhibitors with Hsd17B13 in a physiological setting. The successful application of such methods will be crucial for advancing novel Hsd17B13-targeted therapies for the treatment of chronic liver diseases.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
HSD17B13 Inhibitors: A Comparative Analysis of Selectivity and Cross-Reactivity Profiles
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for a range of liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). As research in this area accelerates, a growing number of small molecule inhibitors are being developed to modulate its activity. This guide provides a comparative overview of the selectivity and cross-reactivity profiles of Hsd17B13-IN-12 and other notable HSD17B13 inhibitors, supported by available experimental data.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is implicated in lipid metabolism, and genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver disease. This has spurred the development of inhibitors aimed at replicating this protective effect pharmacologically. Key to the development of such inhibitors is a thorough understanding of their selectivity for HSD17B13 over other related enzymes, particularly other members of the HSD17B family, and their broader cross-reactivity profile to minimize off-target effects.
Comparative Analysis of HSD17B13 Inhibitors
This section provides a summary of the available data on this compound and its key comparators. The data is presented to facilitate a clear comparison of their potency and selectivity.
Potency Against HSD17B13
The following table summarizes the reported potency of various inhibitors against human HSD17B13. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
| Compound | Target | Substrate(s) | IC50 | Reference |
| This compound (Compound 3) | Human HSD17B13 | Leukotriene B3, Estradiol | ≤ 0.1 µM | Patent WO2022020714 |
| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | [3][4] |
| Compound 32 | Human HSD17B13 | Not Specified | 2.5 nM | [5] |
| EP-036332 | Human HSD17B13 | Leukotriene B4 (biochemical), Estradiol (cellular) | Data not publicly available | [6][7] |
Selectivity and Cross-Reactivity Profile
A critical aspect of a high-quality chemical probe or drug candidate is its selectivity for the intended target. The following table presents the available data on the selectivity of HSD17B13 inhibitors against other enzymes. Data for this compound in this regard is not publicly available.
| Compound | Off-Target(s) | Selectivity Data | Reference |
| This compound | Not Publicly Available | No data available | |
| BI-3231 | HSD17B11 | Good selectivity | [3][4] |
| SafetyScreen44 Panel (Cerep) | Good selectivity | [3] | |
| Compound 32 | Not Publicly Available | Described as "highly potent and selective" | [5] |
| EP-036332 | Not Publicly Available | Optimized for selectivity | [6] |
Experimental Methodologies
The following sections detail the experimental protocols that have been described for the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (General Protocol)
This protocol is a generalized representation based on descriptions of assays for inhibitors like BI-3231.
Objective: To determine the in vitro potency of a test compound to inhibit HSD17B13 enzymatic activity.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[8]
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., NAD-Glo™ Assay kit for measuring NADH production)[8]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant HSD17B13 enzyme, and the substrate (e.g., estradiol).
-
Initiate the enzymatic reaction by adding the cofactor NAD+.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the product formation. For assays using estradiol, the production of NADH can be quantified using a luminescent assay like the NAD-Glo™ assay.[8]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.
Visualizing Pathways and Workflows
The following diagrams illustrate the HSD17B13 signaling pathway and a typical experimental workflow for screening HSD17B13 inhibitors.
Caption: HSD17B13 enzymatic activity on various substrates.
Caption: A general workflow for HSD17B13 inhibitor discovery.
Conclusion and Future Directions
The development of potent and selective HSD17B13 inhibitors represents a promising avenue for the treatment of liver diseases. While compounds like BI-3231 have been well-characterized, providing a benchmark for selectivity and potency, a comprehensive public dataset for many other inhibitors, including this compound, is currently lacking. For a thorough and objective comparison, head-to-head studies employing standardized assay conditions are necessary.
Researchers and drug development professionals are encouraged to consider the available data while also acknowledging the existing gaps. As more data on the selectivity and cross-reactivity of emerging HSD17B13 inhibitors become publicly available, a more complete comparative picture will emerge, aiding in the selection of the most suitable chemical tools and the advancement of novel therapeutics.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
Head-to-Head Comparison of Hsd17B13 Inhibitors In Vitro
A detailed guide for researchers and drug development professionals on the comparative in vitro performance of leading Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. This guide provides a head-to-head comparison of the in vitro activity of prominent HSD17B13 inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and selection of appropriate tool compounds.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of several Hsd17B13 inhibitors based on publicly available data. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which are key indicators of a drug's potency.
| Inhibitor | Target Species | Assay Type | Substrate | IC50 | Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 µM (Initial Hit) | - | [1] |
| Human HSD17B13 | Enzymatic | Estradiol | Single-digit nM (Optimized) | Single-digit nM | [1][2] | |
| Mouse HSD17B13 | Enzymatic | - | Single-digit nM | Single-digit nM | [1] | |
| Human HSD17B13 | Cellular | Estradiol | Double-digit nM | - | [1][2] | |
| HSD17B13-IN-23 | Not Specified | Enzymatic | Estradiol | < 0.1 µM | - | [3] |
| Not Specified | Enzymatic | Leukotriene B3 | < 1 µM | - | [3] | |
| HSD17B13-IN-31 | Not Specified | Enzymatic | Estradiol | < 0.1 µM | - | [4] |
| Not Specified | Enzymatic | Leukotriene B3 | < 1 µM | - | [4] | |
| EP-036332 | Human HSD17B13 | Biochemical | Leukotriene B4 | Potent Inhibition | - | [5] |
| Human HSD17B13 | Cellular | Estradiol | Potent Inhibition | - | [5] |
Experimental Workflow & Signaling Pathways
The evaluation of Hsd17B13 inhibitors typically follows a standardized in vitro testing funnel, starting from biochemical assays with purified enzyme to more physiologically relevant cell-based models.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enanta.com [enanta.com]
Validating the Anti-Fibrotic Effects of Hsd17B13-IN-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical anti-fibrotic effects of Hsd17B13-IN-12, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), with alternative therapeutic strategies. The information presented is based on currently available experimental data and is intended to inform research and development decisions in the field of anti-fibrotic therapies.
Executive Summary
Hsd17B13 has emerged as a compelling therapeutic target for liver fibrosis, with genetic studies demonstrating that loss-of-function variants of Hsd17B13 are associated with a reduced risk of chronic liver disease. This compound (also known as INI-822) is a potent, selective, and orally bioavailable small molecule inhibitor of Hsd17B13. Preclinical studies using advanced in vitro models have demonstrated its significant anti-fibrotic activity. This guide compares the performance of this compound with RNA interference (RNAi)-based therapies targeting Hsd17B13, providing a summary of available quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Data Presentation
Table 1: Comparative Efficacy of Hsd17B13 Inhibitors
| Therapeutic Agent | Modality | Target | Potency (IC50) | Key Anti-Fibrotic Effects (Preclinical/Clinical) | Clinical Development Stage |
| This compound (INI-822) | Small Molecule Inhibitor | Hsd17B13 | Low Nanomolar[1] | >40% decrease in fibrotic proteins (α-SMA and Collagen Type 1) in a human "liver-on-a-chip" model.[1] | Phase 1 (NCT05945537)[2] |
| ARO-HSD | RNAi Therapeutic | Hsd17B13 mRNA | N/A | Dose-dependent reduction in liver stiffness (4-37% in 6 of 18 patients) measured by FibroScan.[3] | Phase 1/2 (NCT04202354)[3] |
| Rapirosiran (ALN-HSD) | RNAi Therapeutic | Hsd17B13 mRNA | N/A | Robust reduction in liver Hsd17B13 mRNA (median 78% at highest dose).[4] Data on direct fibrosis markers from clinical trials is emerging. | Phase 1 completed[4] |
Table 2: Target Engagement and Biomarker Modulation
| Therapeutic Agent | Target Engagement Marker | Biomarker Modulation |
| This compound (INI-822) | Increased levels of Hsd17B13 lipid substrates.[5] | Decreased levels of Alanine Aminotransferase (ALT), a marker of liver injury.[6] Increased hepatic phosphatidylcholine (PC) levels.[5] |
| ARO-HSD | Dose-dependent reduction of hepatic Hsd17B13 mRNA (up to >90%) and protein.[3] | Dose-dependent decreases in ALT and Aspartate Aminotransferase (AST).[3][7] |
| Rapirosiran (ALN-HSD) | Dose-dependent reduction in liver Hsd17B13 mRNA.[4] | Not yet reported in detail. |
Experimental Protocols
"Liver-on-a-Chip" Fibrosis Assay
This in vitro model recapitulates key features of human liver physiology and pathophysiology, enabling the assessment of anti-fibrotic compounds in a more physiologically relevant context.
Methodology:
-
Chip Preparation: A microfluidic device containing co-cultures of primary human hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells is used.
-
Fibrosis Induction: The cells are cultured in a high-fat medium to induce a fibrotic phenotype, characterized by the activation of HSCs and deposition of extracellular matrix proteins.
-
Treatment: this compound or a vehicle control is introduced into the culture medium at various concentrations (e.g., 1 µM and 5 µM).[1]
-
Endpoint Analysis: After a defined incubation period (e.g., 16 days), the levels of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and collagen type 1, are quantified using immunofluorescence staining and subsequent image analysis.[1]
Quantification of HSD17B13 mRNA and Protein in Liver Biopsies
This protocol is essential for evaluating the target engagement of RNAi therapeutics like ARO-HSD and rapirosiran.
Methodology:
-
Liver Biopsy: Liver biopsy samples are obtained from patients at baseline and at specified time points following treatment.
-
RNA Extraction and RT-qPCR: Total RNA is extracted from a portion of the biopsy. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is then performed to quantify the relative expression levels of Hsd17B13 mRNA, typically normalized to a housekeeping gene.
-
Protein Extraction and Western Blotting: The remaining biopsy tissue is homogenized, and total protein is extracted. Western blotting is performed using an antibody specific to Hsd17B13 to determine the relative protein levels, often normalized to a loading control like GAPDH or vinculin.[8]
Immunofluorescence Staining for Fibrosis Markers
This technique is used to visualize and quantify the expression of key proteins involved in the fibrotic process within tissue or 3D cell culture models.
Methodology:
-
Fixation and Permeabilization: The "liver-on-a-chip" cultures or tissue sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 1% saponin) to allow antibody access to intracellular targets.[9]
-
Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) and normal serum.[9]
-
Primary Antibody Incubation: The samples are incubated with primary antibodies specific for α-SMA and collagen type 1.
-
Secondary Antibody Incubation: Following washing steps, the samples are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Imaging and Quantification: The stained samples are visualized using a fluorescence microscope. The intensity of the fluorescent signal for each marker is quantified using image analysis software to determine the relative protein expression levels.
Mandatory Visualization
Caption: Hsd17B13 signaling pathway in liver fibrosis.
Caption: Experimental workflows for evaluating Hsd17B13 inhibitors.
Conclusion
References
- 1. inipharm.com [inipharm.com]
- 2. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 3. arrowheadpharma.com [arrowheadpharma.com]
- 4. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 6. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 8. natap.org [natap.org]
- 9. emulatebio.com [emulatebio.com]
Hsd17B13 Inhibition for Liver Disease: A Comparative Analysis of Preclinical Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of Hsd17B13 inhibitors in development for liver diseases such as non-alcoholic steatohepatitis (NASH). While direct in vivo efficacy data for the research compound Hsd17B13-IN-12 in humanized liver mouse models is not publicly available, this guide leverages data from other notable Hsd17B13 inhibitors to illustrate the therapeutic potential of targeting this enzyme.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, and a lower progression rate from steatosis to more severe liver pathologies like fibrosis and cirrhosis. This has made Hsd17B13 a compelling therapeutic target for the treatment of liver diseases.
This guide will compare this compound, a potent in vitro inhibitor of Hsd17B13, with other preclinical and clinical-stage Hsd17B13 inhibitors for which in vivo efficacy data in mouse models of liver disease have been published.
Hsd17B13 Signaling and Mechanism of Action
Hsd17B13 is involved in lipid metabolism within hepatocytes. Its expression is induced by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis. While the precise enzymatic functions of Hsd17B13 are still under investigation, it is known to be involved in retinol metabolism, converting retinol to retinaldehyde. Recent findings also suggest that Hsd17B13 may play a role in promoting liver fibrosis by driving the activation of hepatic stellate cells (HSCs) through the transforming growth factor-beta 1 (TGF-β1) signaling pathway. Inhibition of Hsd17B13 is therefore hypothesized to protect the liver by modulating lipid metabolism and preventing the activation of fibrogenic pathways.
Comparative Efficacy of Hsd17B13 Inhibitors
While in vivo data for this compound is not available, several other inhibitors have demonstrated efficacy in preclinical mouse models of NASH and liver fibrosis. The following tables summarize the available data for these compounds.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Type | Target | IC50 | Reference |
| This compound | Small Molecule | Hsd17B13 | ≤ 0.1 µM | MedchemExpress |
| BI-3231 | Small Molecule | Hsd17B13 | ~0.003 µM | --INVALID-LINK-- |
| EP-036332 | Small Molecule | Hsd17B13 | Potent (exact value not disclosed) | --INVALID-LINK-- |
| Compound 32 | Small Molecule | Hsd17B13 | 2.5 nM | --INVALID-LINK-- |
| Hsd17b13 ASO | Antisense Oligonucleotide | Hsd17b13 mRNA | Not Applicable (knockdown) | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of Hsd17B13 Inhibitors in Mouse Models of Liver Disease
| Compound | Mouse Model | Key Efficacy Endpoints | Reference |
| BI-3231 | NASH models | Further in vivo evaluation required to determine anti-MASH effects.[1] | --INVALID-LINK-- |
| EP-036332 (prodrug EP-037429) | Adenoviral-induced liver injury; CDAAHF diet-induced NASH | Hepatoprotective effects; reduction in markers of inflammation, injury, and fibrosis.[2] | --INVALID-LINK-- |
| Compound 32 | Multiple mouse models of NASH | Exhibited better anti-MASH effects compared to BI-3231; regulated hepatic lipids.[3] | --INVALID-LINK-- |
| Hsd17b13 ASO | CDAHFD diet-induced NASH | Significantly affected hepatic steatosis; no effect on hepatic fibrosis.[4][5] | --INVALID-LINK-- |
| ALN-HSD (siRNA) | (Human studies) | Dose-dependent reduction in HSD17B13 mRNA in patients with NASH.[6] | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below is a generalized protocol for evaluating the efficacy of an Hsd17B13 inhibitor in a diet-induced mouse model of NASH, based on commonly used methodologies.
A Generic Experimental Workflow for Efficacy Testing:
Detailed Methodologies:
-
Animal Model: C57BL/6J mice are commonly used. NASH and fibrosis can be induced by feeding a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a period of 6-12 weeks.[4][5]
-
Drug Administration: The Hsd17B13 inhibitor or vehicle is typically administered via oral gavage or subcutaneous injection at specified doses and frequencies for a defined treatment period.
-
In-Life Monitoring: Body weight and food consumption are monitored regularly throughout the study.
-
Sample Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.
-
Serum Analysis: Blood samples are processed to serum for the measurement of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7][8]
-
Histological Analysis: A portion of the liver is fixed in formalin, embedded in paraffin, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis.[9][10]
-
Gene Expression Analysis: RNA is extracted from a portion of the liver tissue to perform quantitative real-time PCR (qPCR) for genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Ccl2).
-
Lipid Analysis: Hepatic lipid content (triglycerides, cholesterol) can be quantified from liver homogenates.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enanta.com [enanta.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 7. Inhibition of Drug‐Induced Liver Injury in Mice Using a Positively Charged Peptide That Binds DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models of liver fibrosis mimic human liver fibrosis of different etiologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSD17B13 Inhibitors: Preclinical Hsd17B13-IN-12 Versus Clinical Candidate INI-822
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical tool compound Hsd17B13-IN-12 and the clinical candidate INI-822, both targeting the promising therapeutic target for liver disease, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and other chronic liver conditions. This has spurred the development of inhibitors targeting the HSD17B13 enzyme, a lipid droplet-associated protein primarily expressed in the liver that is involved in lipid and steroid metabolism. This guide summarizes the available data on a preclinical inhibitor, this compound, and a first-in-class small molecule clinical candidate, INI-822.
At a Glance: Key Compound Attributes
| Feature | This compound | INI-822 |
| Development Stage | Preclinical | Phase 1 Clinical Trials |
| Compound Type | Small molecule inhibitor | Small molecule inhibitor |
| Reported Potency | IC50 ≤ 0.1 μM (for leukotriene B3 and estradiol)[1] | Low nM potency[2] |
| Selectivity | Data not publicly available | >100-fold selectivity over other HSD17B family members[2] |
| Key Preclinical Findings | Potent in vitro inhibition of HSD17B13[1] | - Significant reduction of fibrotic proteins in a human "liver-on-a-chip" model.[2] - Dose-dependent increase in hepatic phosphatidylcholines and reduction in ALT in a rat model of MASH.[3][4][5] |
| Clinical Status | Not in clinical development | Currently in Phase 1 clinical trials for MASH.[6][7] |
In Vitro Efficacy and Mechanism of Action
This compound has been identified as a potent inhibitor of HSD17B13, with a reported half-maximal inhibitory concentration (IC50) of less than or equal to 0.1 micromolar for both leukotriene B3 and estradiol as substrates.[1] This indicates its potential to effectively block the enzymatic activity of HSD17B13 in a laboratory setting.
INI-822 has demonstrated low nanomolar potency in inhibiting HSD17B13.[2] In a sophisticated three-dimensional "liver-on-a-chip" model using primary human liver cells, INI-822 showed significant anti-fibrotic activity. Treatment with INI-822 at concentrations of 1 and 5 μM resulted in a statistically significant decrease in the levels of key fibrotic proteins, alpha-smooth muscle actin (αSMA) and collagen type 1.[2] Furthermore, INI-822 exhibits high selectivity, with over 100-fold greater activity against HSD17B13 compared to other members of the HSD17B enzyme family.[2]
HSD17B13 Signaling Pathway in Liver Disease
The diagram below illustrates the current understanding of the HSD17B13 signaling pathway and its role in the progression of liver disease. HSD17B13 is a lipid droplet-associated enzyme that metabolizes various lipids and steroids. Its activity is linked to downstream pathways that promote inflammation and fibrosis.
In Vivo Preclinical Data
Preclinical data for this compound is not extensively available in the public domain.
For INI-822, in vivo studies in a rat model fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH demonstrated positive effects on liver health.[4][5] Treatment with INI-822 resulted in a dose-dependent increase in hepatic phosphatidylcholines, which are important for cell membrane integrity.[3][4][5] Notably, these are the same lipid species found to be elevated in individuals with the protective variant of HSD17B13.[3] Additionally, INI-822 treatment led to a reduction in alanine transaminase (ALT) levels, a key biomarker of liver damage.[4][5]
Clinical Development
This compound is a preclinical tool compound and is not currently in clinical development.
INI-822 is the first small molecule inhibitor of HSD17B13 to enter clinical trials.[7] A Phase 1, randomized, double-blind, placebo-controlled study in healthy volunteers has been completed. The results indicated that INI-822 achieved plasma concentrations that are expected to inhibit HSD17B13.[3][4] The pharmacokinetic profile of INI-822 supports a once-daily oral dosing regimen, which is advantageous for the long-term management of chronic liver diseases like MASH.[3][4] The drug was also reported to be well-tolerated with no serious side effects in this initial study.[6] Inipharm has initiated the next part of the Phase 1 study to evaluate the safety and pharmacokinetics of INI-822 in patients with MASH.[6]
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay (General Protocol)
A general protocol for determining the in vitro potency of HSD17B13 inhibitors involves a biochemical assay that measures the enzymatic activity of purified recombinant HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[8]
-
Cofactor: NAD+[8]
-
Test inhibitors (this compound or INI-822) at various concentrations
-
Detection reagent (e.g., NAD-Glo™ Assay)[8]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the assay buffer, HSD17B13 enzyme, and the test inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection method, such as fluorescence or a coupled-enzyme luminescence assay.[8]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
"Liver-on-a-Chip" Model for Anti-Fibrotic Activity of INI-822
The anti-fibrotic effects of INI-822 were evaluated using a primary human "liver-on-a-chip" system. This advanced in vitro model recapitulates key aspects of liver physiology and disease progression.
Experimental Setup:
-
A microfluidic device containing co-cultures of primary human hepatocytes, hepatic stellate cells, and Kupffer cells.
-
The cells are maintained in a specialized culture medium.
-
A NASH-like state is induced by exposing the cells to a high-fat medium.[2]
Treatment Protocol:
-
The "liver-on-a-chip" cultures are treated with different concentrations of INI-822 (e.g., 1 µM and 5 µM) or a vehicle control.[2]
-
The treatment is continued for a specified duration, for instance, 16 days.[2]
Endpoint Analysis:
-
At the end of the treatment period, the levels of key fibrosis markers, such as α-smooth muscle actin (αSMA) and collagen type 1, are quantified.[2]
-
Cell viability and liver function can be assessed by measuring the release of lactate dehydrogenase (LDH) and albumin levels in the culture medium.[2]
Summary and Future Outlook
This compound serves as a valuable preclinical tool for investigating the biological functions of HSD17B13 due to its potent inhibitory activity. However, the publicly available data on its broader pharmacological profile is limited.
In contrast, INI-822 has emerged as a promising clinical candidate with a more comprehensive dataset. The preclinical evidence demonstrating its anti-fibrotic effects in a human-relevant in vitro model and its positive impact on liver health markers in an in vivo model of MASH provides a strong rationale for its clinical development. The favorable pharmacokinetic and safety profile observed in the Phase 1 study further supports its potential as a once-daily oral therapy for patients with MASH.
The ongoing clinical evaluation of INI-822 will be crucial in determining the therapeutic efficacy of HSD17B13 inhibition in patients with liver disease. The findings from these trials will not only shape the future of INI-822 but also provide further validation for HSD17B13 as a therapeutic target. Researchers utilizing this compound in their studies can look to the clinical development of INI-822 as a benchmark for the potential translational impact of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. inipharm.com [inipharm.com]
- 3. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 4. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 5. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 6. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 7. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 8. enanta.com [enanta.com]
Orthogonal Assays to Validate Hsd17B13-IN-12 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal assays for validating the activity of Hsd17B13-IN-12, a known inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). The product's performance is compared with other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to replicate and validate these findings.
Introduction to Hsd17B13 and its Inhibition
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[2][4] this compound is a chemical inhibitor developed for studying the function of this enzyme. Validating its on-target activity through multiple, independent (orthogonal) assays is crucial for accurate interpretation of experimental results.
Comparative Efficacy of Hsd17B13 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and a notable alternative, BI-3231, determined through various orthogonal assays.
| Inhibitor | Assay Type | Substrate | Species | IC50 | Reference |
| This compound | Biochemical | Leukotriene B3 | Not Specified | ≤ 0.1 µM | [5] |
| Biochemical | Estradiol | Not Specified | ≤ 0.1 µM | [5] | |
| BI-3231 | Biochemical | Estradiol | Human | 1 nM | [6][7] |
| Biochemical | Estradiol | Mouse | 13 nM / 14 nM | [6][7] | |
| Cell-based | Not Specified | Human | 12 nM | [8] | |
| Thermal Shift (CETSA) | - | Human | ΔTm = 16.7 K | [9][10][11] |
Orthogonal Assay Methodologies
A multi-assay approach is recommended to rigorously validate the activity and specificity of Hsd17B13 inhibitors. Below are detailed protocols for key orthogonal assays.
Biochemical Assays
These assays directly measure the enzymatic activity of purified Hsd17B13 in the presence of an inhibitor.
This assay quantifies the production of NADH, a product of Hsd17B13's enzymatic activity, using a bioluminescent reporter.
Experimental Protocol:
-
Reagents: Purified recombinant Hsd17B13, NAD+ cofactor, substrate (e.g., β-estradiol or retinol), this compound or alternative inhibitor, NAD/NADH-Glo™ Assay kit (Promega).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified Hsd17B13 enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding NAD+ and the substrate.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the NAD/NADH-Glo™ detection reagent according to the manufacturer's protocol.[12][13][14]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This high-throughput technique directly measures the conversion of the substrate to its product, providing a direct readout of enzyme activity.
Experimental Protocol:
-
Reagents: Purified recombinant Hsd17B13, NAD+ cofactor, substrate (e.g., β-estradiol), this compound or alternative inhibitor.
-
Procedure:
-
Data Analysis: Determine the rate of product formation at different inhibitor concentrations to calculate the IC50 value.
Cell-Based Assays
These assays assess the inhibitor's activity in a more physiologically relevant context, within a cellular environment.
This assay measures the ability of Hsd17B13 to convert retinol to retinaldehyde in cells overexpressing the enzyme.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.
-
Transfect the cells with a plasmid expressing Hsd17B13 or an empty vector control.
-
-
Inhibitor Treatment and Substrate Addition:
-
Treat the transfected cells with varying concentrations of this compound or alternative inhibitor for a specified duration.
-
Add all-trans-retinol to the culture medium and incubate for several hours (e.g., 8 hours).
-
-
Quantification of Retinoids:
-
Harvest the cells and extract retinoids.
-
Analyze the levels of retinaldehyde and retinoic acid using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Normalize the retinoid levels to total protein concentration and calculate the IC50 value of the inhibitor.
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., HEK293 or a relevant liver cell line) with this compound, an alternative inhibitor, or a vehicle control.
-
-
Thermal Denaturation:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Analysis:
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble Hsd17B13 at each temperature by Western blot using an Hsd17B13-specific antibody.[8]
-
-
Data Analysis: Plot the amount of soluble Hsd17B13 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Hsd17B13 signaling pathway and the workflows of the described orthogonal assays.
Caption: Hsd17B13 signaling pathway in liver cells.
Caption: Workflow for orthogonal validation of Hsd17B13 inhibitors.
Conclusion
Validating the activity of a specific enzyme inhibitor such as this compound requires a multi-faceted approach. The use of orthogonal assays, including both biochemical and cell-based methods, provides a robust and reliable means of confirming on-target efficacy and understanding the inhibitor's mechanism of action. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments to validate Hsd17B13 inhibitors in their own laboratories. The consistent application of these diverse methodologies will contribute to a more comprehensive understanding of Hsd17B13's role in liver disease and accelerate the development of novel therapeutics.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Anti-HSD17B13 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. scispace.com [scispace.com]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. stjohnslabs.com [stjohnslabs.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Hsd17B13-IN-12
Disclaimer: A specific Safety Data Sheet (SDS) for Hsd17B13-IN-12 is not publicly available. The following information is based on general laboratory safety protocols for handling novel research chemicals. It is imperative to obtain the official SDS from your supplier for detailed and specific safety information before handling this compound.
This compound is an inhibitor of the enzyme hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) and is intended for laboratory research purposes only.[1] HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[2][3][4] Elevated expression of HSD17B13 is linked to the progression of non-alcoholic fatty liver disease (NAFLD).[2][3][5] Therefore, inhibitors like this compound are valuable tools for studying the pathogenesis of liver diseases such as NAFLD and non-alcoholic steatohepatitis (NASH).[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be ANSI Z87.1 certified. Use chemical splash goggles when there is a risk of splashing. |
| Hand Protection | Disposable nitrile gloves | Check for compatibility with the solvents used to dissolve this compound. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned. A chemically resistant apron is recommended for large quantities or when splashing is likely. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a certified respirator (e.g., N95 or higher) if handling powders outside of a ventilated enclosure or if aerosolization is possible. |
Operational Plan
A clear operational plan ensures the safe and efficient use of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Log the compound into your chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and degradation.
-
Store away from incompatible materials (refer to the SDS for specifics).
3. Handling and Preparation of Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
When preparing solutions, slowly add the solvent to the compound to prevent splashing.
-
Use appropriate glassware and ensure it is clean and dry.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container. |
Follow all local, state, and federal regulations for hazardous waste disposal.
HSD17B13 Signaling in NAFLD Pathogenesis
The diagram below illustrates the proposed role of HSD17B13 in the progression of non-alcoholic fatty liver disease (NAFLD). Increased expression of HSD17B13 in hepatocytes promotes the accumulation of lipid droplets, contributing to steatosis.[5][6] This can lead to hepatocyte injury and inflammation. HSD17B13 may also indirectly promote the activation of hepatic stellate cells (HSCs), leading to fibrosis.[5] The inhibitor, this compound, is designed to block the enzymatic activity of HSD17B13, thereby potentially mitigating these pathological processes.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD.
Experimental Workflow for Evaluating this compound
The following diagram outlines a general experimental workflow for researchers to assess the efficacy of this compound in both in vitro and in vivo models of NAFLD. This workflow provides a structured approach from initial cell-based assays to more complex animal studies.
Caption: General experimental workflow for this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
